molecular formula C8H13ClO3S B2872504 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride CAS No. 2411266-09-4

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Cat. No.: B2872504
CAS No.: 2411266-09-4
M. Wt: 224.7
InChI Key: BOAOXOSWKKXCGF-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS 2411266-09-4) is a high-value spirocyclic building block specifically designed for advanced research and development. This compound features a unique spiro[3.5]nonane scaffold, a structure known to impart significant three-dimensionality and rigidity to molecules . These properties are highly sought after in medicinal chemistry, as they can improve binding selectivity and optimize physicochemical properties in drug candidates . The reactive sulfonyl chloride group makes this compound an exceptionally versatile intermediate for constructing complex molecules. It is readily employed in sulfonylation reactions to create sulfonamides and sulfonate esters, which are crucial functional groups in the development of bioactive compounds. The 7-oxa moiety (oxygen atom) integrated into the spiro-framework can act as a hydrogen bond acceptor, potentially enhancing the molecule's interactions with biological targets . Researchers utilize this reagent in the synthesis of novel chemical entities, particularly in exploring spirocyclic motifs for pharmaceutical applications such as protease inhibition . The structural complexity of the 7-oxaspiro[3.5]nonane core makes it a premium scaffold for generating diverse compound libraries aimed at hitting challenging drug targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[3.5]nonane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3S/c9-13(10,11)7-5-8(6-7)1-3-12-4-2-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAOXOSWKKXCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride .

Chemical Identity & Core Properties

This compound is a specialized spirocyclic building block used primarily in medicinal chemistry. It serves as a critical "Fsp³-rich" scaffold, offering a rigid, three-dimensional alternative to traditional planar aromatic sulfonyl chlorides. This structural geometry is highly valued for improving the metabolic stability and solubility of drug candidates—a concept known as "Escaping Flatland" in drug discovery.

Structural Specifications
  • CAS Number : 2411266-09-4[1]

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₈H₁₃ClO₃S

  • Molecular Weight : 224.70 g/mol

  • Spiro Core : The molecule features a spiro[3.5]nonane skeleton where a 4-membered cyclobutane ring is spiro-fused to a 6-membered tetrahydropyran ring.

    • Position 2 : Sulfonyl chloride functional group (-SO₂Cl) on the cyclobutane ring.

    • Position 7 : Ether oxygen atom within the six-membered ring.

Physical & Predicted Properties
  • Appearance : Typically a white to off-white crystalline solid or semi-solid at room temperature.

  • Boiling Point (Predicted) : ~340°C (at 760 mmHg) due to high polarity, though likely to decompose before boiling.

  • Density (Predicted) : ~1.4 ± 0.1 g/cm³

  • Solubility : Soluble in polar aprotic solvents (DCM, THF, DMF, Acetonitrile). Hydrolyzes rapidly in water/alcohols.

PropertyValueNote
H-Bond Donors 0Lipophilic core
H-Bond Acceptors 3Sulfonyl oxygens + Ether oxygen
Rotatable Bonds 1S-C bond rotation
Topological Polar Surface Area ~51 ŲGood membrane permeability potential

Synthesis & Manufacturing Logic

The synthesis of this compound typically proceeds from the corresponding carboxylic acid or alcohol precursors. The spirocyclic ether core is robust, but the cyclobutane ring introduces ring strain that necessitates careful thermal control during functionalization.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection to commercially available precursors.

SynthesisRoute Precursor 7-Oxaspiro[3.5]nonane-2-carboxylic acid (Commercial Starting Material) Intermediate1 Alcohol Intermediate (Reduction) Precursor->Intermediate1 LiAlH4 or BH3 THF, 0°C Intermediate2 Thioacetate/Thiol (Nucleophilic Substitution) Intermediate1->Intermediate2 1. MsCl, Et3N 2. KSAc or NaSH Product This compound (Target) Intermediate2->Product Cl2/H2O or NCS/HCl Oxidative Chlorination

Caption: Retrosynthetic pathway converting the carboxylic acid precursor to the sulfonyl chloride via oxidative chlorination.

Critical Synthetic Steps
  • Core Formation : The spiro ether core is often constructed via double alkylation of a malonate derivative with a bis-halo ether or through ring-closing metathesis, though purchasing the carboxylic acid (CAS 90612-60-5) is the standard lab-scale entry point.

  • Functional Group Interconversion :

    • Reduction : The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄). Note: The ether oxygen at position 7 is stable to these conditions.

    • Activation : The alcohol is converted to a mesylate or tosylate leaving group.

    • Sulfur Introduction : Displacement with potassium thioacetate (KSAc) yields the thioester.

  • Oxidative Chlorination : The thioester is oxidatively cleaved to the sulfonyl chloride using N-chlorosuccinimide (NCS) and dilute HCl in acetonitrile/water. This method is milder than Cl₂ gas and prevents electrophilic attack on the ether ring.

Reactivity & Applications

This compound acts as a "electrophilic warhead" for introducing the spiro-ether motif into drug scaffolds.

Chemical Reactivity Profile
  • Sulfonamide Formation : Reacts rapidly with primary and secondary amines to form stable sulfonamides. This is the primary application in library synthesis (DELs).

  • Sulfonate Ester Formation : Reacts with alcohols to form sulfonates, which can act as leaving groups for further derivatization.

  • Hydrolytic Instability : Like all sulfonyl chlorides, it hydrolyzes to the sulfonic acid in the presence of moisture. Storage under inert gas (Argon/Nitrogen) at -20°C is mandatory.

Diagram: Reactivity Hub

Reactivity Center 7-Oxaspiro[3.5]nonane- 2-sulfonyl chloride Rxn1 Sulfonamides (Drug Scaffolds) Center->Rxn1 + R-NH2 (Base) Rxn2 Sulfonic Acids (Hydrolysis Product) Center->Rxn2 + H2O Rxn3 Sulfonate Esters (Leaving Groups) Center->Rxn3 + R-OH (Base) Rxn4 Sulfinates (via Reduction) Center->Rxn4 + Na2SO3

Caption: Primary reaction pathways. The sulfonamide route (top right) is the most relevant for medicinal chemistry.

Medicinal Chemistry Applications

The 7-oxaspiro[3.5]nonane moiety is a bioisostere for piperidine and cyclohexyl groups .

  • Metabolic Stability : The spirocyclic quaternary carbon blocks metabolic oxidation at the 4-position (common in piperidines), extending the half-life (

    
    ) of the drug.
    
  • Solubility : The ether oxygen lowers

    
     compared to the all-carbon spiro[3.5]nonane, improving aqueous solubility.
    
  • Target Class : Widely used in GPR119 agonists (diabetes targets) and inhibitors of specific kinases where a rigid, compact spacer is required to orient pharmacophores.

Experimental Protocol: Sulfonamide Coupling

Objective : Synthesize a sulfonamide derivative from this compound and a secondary amine.

Reagents & Equipment[2]
  • Substrate : this compound (1.0 equiv)

  • Nucleophile : Secondary amine (e.g., Morpholine, 1.1 equiv)

  • Base : Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 equiv)

  • Solvent : Anhydrous Dichloromethane (DCM) or THF.

  • Catalyst : DMAP (0.1 equiv) – Optional, accelerates sluggish amines.

Step-by-Step Methodology
  • Preparation : Flame-dry a 50 mL round-bottom flask and purge with Nitrogen.

  • Dissolution : Dissolve the amine (1.1 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath.

  • Addition : Dissolve this compound (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.

    • Why? Slow addition prevents localized heating and minimizes hydrolysis from trace moisture.

  • Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: The sulfonyl chloride spot should disappear. A new, more polar sulfonamide spot should appear.

  • Workup :

    • Quench with saturated aqueous NH₄Cl (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (SiO₂). The spiro-ether is stable on silica.

Safety & Handling (SDS Summary)

  • Hazards : Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1). Reacts violently with water to release HCl gas.

  • PPE : Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat. Handle only in a fume hood.

  • Storage : Store at 2–8°C (or -20°C for long term) under inert atmosphere. Moisture sensitive.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512–4515. Link

  • BenchChem. (2025).[2][3] "7-Oxaspiro[3.5]nonane-2-carboxylic acid: Product Information and Applications." BenchChem Technical Library. Link

  • PubChem. (2025).[4] "Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane." National Library of Medicine. Link

Sources

The Ascendancy of Spirocyclic Sulfonyl Chlorides: A Technical Guide to Unlocking Three-Dimensional Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecular architectures. This guide delves into the burgeoning field of spirocyclic sulfonyl chlorides, a class of reagents poised to revolutionize drug discovery by providing access to previously underexplored three-dimensional chemical space. We will navigate the synthetic intricacies of these unique building blocks, explore their reactivity, and showcase their application in the generation of innovative drug candidates with enhanced pharmacological profiles. This in-depth technical guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of three-dimensionality in their quest for next-generation therapeutics.

Introduction: Escaping Flatland in Modern Drug Discovery

The over-reliance on planar, aromatic scaffolds in drug discovery has led to a saturation of chemical space and a decline in the novelty of new chemical entities.[1][2] The "Escape from Flatland" initiative has spurred a paradigm shift towards molecules with greater three-dimensionality (3D), which often exhibit improved pharmacological properties.[3] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial orientation of substituents can lead to enhanced potency, selectivity, and improved administration, distribution, metabolism, and excretion (ADME) properties.[4][5][6]

The sulfonyl chloride functional group is a cornerstone of medicinal chemistry, primarily serving as a precursor to sulfonamides, a privileged motif found in a wide array of approved drugs.[7] The marriage of a spirocyclic core with a sulfonyl chloride moiety presents a powerful tool for drug designers, offering a direct route to novel, three-dimensional sulfonamides. This guide will provide a comprehensive overview of the synthesis, reactivity, and application of these exciting new building blocks.

The Strategic Advantage of Spirocyclic Scaffolds

The incorporation of spirocyclic motifs into drug candidates offers a multitude of advantages over their acyclic or monocyclic counterparts. These benefits stem from their unique structural and conformational properties.

Enhanced Three-Dimensionality and Shape Diversity

Spirocycles introduce a high fraction of sp³-hybridized carbon atoms, leading to a departure from the planarity that dominates many compound libraries.[6] This increased 3D character allows for more precise and multi-directional interactions with the complex topographies of biological targets, such as enzyme active sites and receptor binding pockets. The rigid nature of the spirocyclic core "pre-organizes" the appended functional groups in well-defined vectors, reducing the entropic penalty upon binding and potentially increasing potency.

Improved Physicochemical and Pharmacokinetic Properties

The move away from flat, aromatic systems towards more saturated spirocyclic scaffolds generally correlates with improved physicochemical properties.[6] Studies have shown that the introduction of spirocycles can lead to:

  • Increased Solubility: The less planar and more polar nature of many spirocycles can improve aqueous solubility.

  • Modulated Lipophilicity: Spirocycles can be used to fine-tune the lipophilicity (logP/logD) of a molecule, a critical parameter for cell permeability and overall pharmacokinetic profile.

  • Enhanced Metabolic Stability: The quaternary spirocenter and the often more rigid nature of the scaffold can block sites of metabolic attack, leading to increased metabolic stability and a longer in vivo half-life.

The impact of spirocyclization on key drug-like properties is summarized in the table below, comparing a planar compound to its spirocyclic analog.

PropertyPlanar PrecursorSpirocyclic AnalogAdvantage of Spirocycle
Aqueous SolubilityLowHigherImproved bioavailability
Lipophilicity (logD)HighLowerReduced off-target toxicity
Metabolic Stability (t½)ShortLongerImproved dosing regimen
Target PotencyGoodOften ImprovedEnhanced binding affinity
SelectivityModerateOften HigherReduced side effects

Table 1: General trends in physicochemical and pharmacological properties upon introduction of a spirocyclic scaffold.

Synthesis of Spirocyclic Sulfonyl Chlorides: Navigating the Synthetic Challenges

The synthesis of spirocyclic sulfonyl chlorides is not a trivial undertaking and represents a significant synthetic challenge.[5] The literature on the direct synthesis of these compounds is sparse, with most routes focusing on the construction of spirocyclic sulfonamides from spirocyclic amines and commercially available sulfonyl chlorides. However, a few key strategies are emerging for the preparation of these valuable building blocks.

General Strategies for Sulfonyl Chloride Synthesis

The conversion of various sulfur-containing functional groups to sulfonyl chlorides is a well-established area of organic chemistry. These general methods can, in principle, be applied to spirocyclic substrates.

  • Oxidative Chlorination of Thiols and Disulfides: A common and effective method involves the oxidation of a thiol or disulfide in the presence of a chlorine source. Reagent systems such as hydrogen peroxide/zirconium tetrachloride or sodium hypochlorite can be used under mild conditions.[1][8][9] This approach is attractive due to the potential to synthesize spirocyclic thiols as precursors.

  • From Sulfonic Acids and Their Salts: Spirocyclic sulfonic acids can be converted to the corresponding sulfonyl chlorides using standard chlorinating agents like thionyl chloride or phosphorus oxychloride.[10] However, these reagents can be harsh and may not be compatible with sensitive functional groups. Milder methods, such as the use of triphenylphosphine dichloride with sulfonic acid salts, offer an alternative.[11]

  • Chlorosulfonation of Spiroalkanes: Direct chlorosulfonation of an unactivated C-H bond on a spiroalkane is a challenging but potentially powerful strategy. This reaction typically requires forcing conditions and may suffer from a lack of regioselectivity.

The general workflow for preparing spirocyclic sulfonyl chlorides from suitable precursors is depicted below.

G Spirocyclic_Thiol Spirocyclic Thiol Spirocyclic_Sulfonyl_Chloride Spirocyclic Sulfonyl Chloride Spirocyclic_Thiol->Spirocyclic_Sulfonyl_Chloride Oxidative Chlorination Spirocyclic_Sulfonic_Acid Spirocyclic Sulfonic Acid Spirocyclic_Sulfonic_Acid->Spirocyclic_Sulfonyl_Chloride Chlorination

Caption: General synthetic routes to spirocyclic sulfonyl chlorides.

Synthesis of Carbo- and Hetero-spirocyclic Precursors

The key to accessing spirocyclic sulfonyl chlorides lies in the efficient synthesis of the parent spirocyclic scaffolds bearing a suitable functional handle for conversion to the sulfonyl chloride.

The construction of all-carbon spirocycles, such as spiro[3.3]heptanes and spiro[4.5]decanes, has been the subject of considerable research.

  • Spiro[3.3]heptanes: These highly strained systems can be accessed through various methods, including the thermal [2+2] cycloaddition of an alkene with an N,N-dimethylamide of cyclobutanecarboxylic acid in the presence of triflic anhydride.[12] The resulting spiro[3.3]heptanone can then be further functionalized.

  • Spiro[4.5]decanes: The spiro[4.5]decane core is found in numerous natural products and can be synthesized through methods such as the Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyran precursors.[13]

The incorporation of heteroatoms into the spirocyclic framework can further modulate the physicochemical properties of the resulting molecules.

  • 1-Azaspiro[3.3]heptanes: These piperidine bioisosteres can be synthesized via a thermal [2+2] cycloaddition between an endocyclic alkene and the Graf isocyanate (ClSO₂NCO) to form a spirocyclic β-lactam, which is subsequently reduced.[14]

  • 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides: This novel spiro system can be synthesized from the reaction of a keto sulfone with N-alkylaminoethanols.[15]

Experimental Protocol: Synthesis of a Spirocyclic Sulfonamide (Illustrative Example)

While direct protocols for spirocyclic sulfonyl chlorides are scarce, the following procedure illustrates the common approach of reacting a spirocyclic amine with a sulfonyl chloride to generate a spirocyclic sulfonamide.

Synthesis of N-(spiro[3.3]heptan-1-yl)benzenesulfonamide

  • To a solution of spiro[3.3]heptan-1-amine (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of nitrogen at 0 °C, add triethylamine (1.2 eq). The use of a non-nucleophilic base is crucial to prevent side reactions with the sulfonyl chloride.

  • To this stirred solution, add benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(spiro[3.3]heptan-1-yl)benzenesulfonamide.

G Start Spiro[3.3]heptan-1-amine + Benzenesulfonyl Chloride Reaction Reaction in DCM with Triethylamine Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(spiro[3.3]heptan-1-yl)benzenesulfonamide Purification->Product

Caption: Workflow for the synthesis of a spirocyclic sulfonamide.

Reactivity and Applications in Drug Discovery

The reactivity of spirocyclic sulfonyl chlorides is expected to be influenced by the steric environment around the sulfonyl group. While quantitative comparative studies are lacking, it is reasonable to assume that increased steric hindrance from the spirocyclic framework may lead to slower reaction rates compared to less hindered acyclic or aromatic sulfonyl chlorides.[16] This can be overcome by using higher reaction temperatures or more reactive nucleophiles.

The primary application of spirocyclic sulfonyl chlorides in drug discovery is the synthesis of novel sulfonamides with enhanced 3D character.

Case Study: Spirocyclic Sulfonamides as Potent and Selective Akt Inhibitors

The serine/threonine kinase Akt is a key node in the PI3K signaling pathway and a high-priority target in oncology. Researchers have successfully designed and synthesized novel bicyclic spiro sulfonamides as potent Akt inhibitors.[4] Through structure-based design, the introduction of a spirocyclic scaffold led to a significant improvement in selectivity against the closely related kinase PKA, with some compounds exhibiting over 1000-fold selectivity.[4] This case study highlights the power of spirocycles to fine-tune the selectivity profile of enzyme inhibitors.

Case Study: Spirocyclic Sulfonamides as Carbonic Anhydrase Inhibitors for Neuropathic Pain

Carbonic anhydrases (CAs) have emerged as therapeutic targets for neuropathic pain. A series of 4-oxo-spirochromane sulfonamides were synthesized and shown to be potent inhibitors of human CA isoforms II and VII.[6][17] Several of these compounds demonstrated significant attenuation of neuropathic pain in an in vivo model, with a longer duration of action than the reference drug acetazolamide.[17] This work underscores the potential of spirocyclic sulfonamides in the development of novel treatments for neurological disorders.

Challenges and Future Directions

Despite their immense potential, the widespread adoption of spirocyclic sulfonyl chlorides in drug discovery is hampered by several challenges:

  • Synthetic Accessibility: The multi-step and often complex syntheses of spirocyclic scaffolds remain a significant hurdle.[5][16] The development of more robust and scalable synthetic routes is crucial.

  • Stereochemical Complexity: Many spirocycles possess multiple stereocenters, which can complicate synthesis and purification. Stereoselective synthetic methods are highly desirable.

  • Limited Commercial Availability: The range of commercially available spirocyclic building blocks, including sulfonyl chlorides, is still limited, which can slow down the exploration of this chemical space.

Future efforts in this field should focus on the development of novel and efficient synthetic methodologies for the preparation of a diverse range of spirocyclic sulfonyl chlorides. The exploration of new reaction conditions, such as those employing photoredox or electrochemical methods, may provide new avenues for the construction of these complex scaffolds.[18] Furthermore, a systematic investigation into the reactivity and stability of different classes of spirocyclic sulfonyl chlorides would provide invaluable data for medicinal chemists.

Conclusion

Spirocyclic sulfonyl chlorides represent a new frontier in the quest for novel, three-dimensional drug candidates. Their ability to impart conformational rigidity, enhance 3D character, and improve physicochemical properties makes them highly attractive building blocks for modern drug discovery. While synthetic challenges remain, the continued development of innovative synthetic methods will undoubtedly unlock the full potential of this exciting class of reagents. By embracing the third dimension, researchers can expand the boundaries of chemical space and accelerate the discovery of the next generation of life-saving medicines.

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  • Pinder, A. R., Price, S. J., & Rice, R. M. (1974). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. Journal of the Chemical Society, Perkin Transactions 1, 1577-1580. [Link]

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  • Grygorenko, O. O., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Britannica. (2026, February 6). Sulfonyl chloride. In Britannica. [Link]

  • Janiak, C., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. Chemical Communications, 50(68), 9639-9642. [Link]

  • Islam, M. R., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1770. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]

  • Xie, Z., et al. (2010). FeCl3-Promoted One-Step Synthesis of Spiro[4.5]decane Derivatives. Amanote Research. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved February 29, 2024, from [Link]

  • Pal, D. K., et al. (2016). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. [Link]

  • Tao, E. V., & Miller, W. D. (1994). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. European Patent Office. [Link]

  • Dehmlow, E. V., & Bueker, S. (2008). New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as Benzene Bioisostere. Scribd. [Link]

  • Wikipedia. (n.d.). Spiro compound. In Wikipedia. Retrieved February 29, 2024, from [Link]

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An In-depth Technical Guide to 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. The principle of "escaping from flatland" has driven the exploration of three-dimensional structures to enhance target engagement, improve metabolic stability, and secure novel intellectual property. Within this paradigm, spirocyclic systems have emerged as particularly attractive motifs. This technical guide provides a comprehensive overview of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride, a unique bifunctional building block poised to enable the exploration of new chemical space for researchers, scientists, and drug development professionals.

This guide will delve into the core physicochemical properties, a proposed synthetic pathway, the characteristic reactivity of the sulfonyl chloride functional group, and its potential applications as a strategic tool in the design and synthesis of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and drug design. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₃ClO₃S[1]
Molecular Weight 224.71 g/mol [1]
CAS Number 2411266-09-4[1]
Canonical SMILES O=S(C1CC2(CCOCC2)C1)(Cl)=O[1]
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate)

Proposed Synthesis of this compound

As of the writing of this guide, a specific, peer-reviewed synthesis for this compound has not been prominently reported in the literature. However, based on established and reliable synthetic methodologies for analogous structures, a plausible and robust synthetic pathway can be proposed. This proposed route leverages the well-documented oxidative chlorination of a corresponding thiol precursor. The primary challenge lies in the synthesis of this spirocyclic thiol, which itself can be envisioned to derive from a precursor alcohol.

The proposed multi-step synthesis is outlined below:

Synthetic_Pathway cluster_0 Step 1: Spirocycle Construction cluster_1 Step 2: Thiol Introduction cluster_2 Step 3: Oxidative Chlorination A Commercially Available Starting Materials B 7-Oxaspiro[3.5]nonan-2-ol A->B Multi-step synthesis (e.g., via Dieckmann condensation or similar cyclization strategies) C 7-Oxaspiro[3.5]nonane-2-thiol B->C 1. Mesylation (MsCl, Et3N) 2. Thiolation (NaSH) D This compound C->D H2O2, SOCl2 or H2O2, ZrCl4

Caption: A proposed three-stage synthetic workflow for this compound.

Experimental Protocol: Oxidative Chlorination of 7-Oxaspiro[3.5]nonane-2-thiol

This protocol is adapted from established procedures for the efficient conversion of thiols to sulfonyl chlorides.[2][3][4]

Materials:

  • 7-Oxaspiro[3.5]nonane-2-thiol (1.0 equiv)

  • Acetonitrile (or Dichloromethane)

  • Hydrogen Peroxide (30% aqueous solution, 3.0 equiv)

  • Thionyl Chloride (SOCl₂, 1.0 equiv) or Zirconium Tetrachloride (ZrCl₄, 1.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred solution of 7-Oxaspiro[3.5]nonane-2-thiol in acetonitrile at 0 °C (ice bath), add the hydrogen peroxide solution dropwise.

  • To this mixture, add thionyl chloride (or zirconium tetrachloride) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be purified by flash column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the S-H proton signal and the appearance of characteristic shifts for the carbon adjacent to the sulfonyl chloride group in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, would validate the formation of the desired product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles, with the chloride ion acting as an excellent leaving group.[5]

Sulfonamide Formation

The reaction with primary and secondary amines to form sulfonamides is one of the most important transformations of sulfonyl chlorides.[5][6] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Sulfonamide_Formation Sulfonyl_Chloride This compound Product 7-Oxaspiro[3.5]nonane-2-sulfonamide Derivative Sulfonyl_Chloride->Product Amine R1R2NH (Primary or Secondary Amine) Amine->Product Base + Base (e.g., Pyridine, Et3N)

Caption: General reaction scheme for the synthesis of sulfonamides.

The resulting sulfonamides are of immense interest in drug discovery, as this functional group is a key component of numerous approved drugs. The spirocyclic sulfonamides derived from this building block would be novel and offer a unique three-dimensional profile.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. This is a crucial reaction for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[5]

Sulfonate_Ester_Formation Sulfonyl_Chloride This compound Product 7-Oxaspiro[3.5]nonane-2-sulfonate Ester Sulfonyl_Chloride->Product Alcohol R-OH Alcohol->Product Base + Base (e.g., Pyridine)

Caption: General reaction scheme for the synthesis of sulfonate esters.

Applications in Drug Discovery and Development

The incorporation of the 7-Oxaspiro[3.5]nonane-2-sulfonyl moiety into bioactive molecules offers several potential advantages for drug development professionals:

  • Introduction of 3D-dimensionality: The rigid, spirocyclic nature of the scaffold can lead to more precise spatial orientation of substituents, potentially enhancing binding affinity and selectivity for biological targets.[7]

  • Improved Physicochemical Properties: Spirocyclic structures have been shown to improve properties such as aqueous solubility and metabolic stability when compared to their non-spirocyclic or aromatic counterparts. The oxane ring, in particular, can act as a hydrogen bond acceptor, further modulating solubility and target interactions.

  • Novel Chemical Space: As a relatively underexplored building block, it provides access to novel chemical matter, which is critical for developing new intellectual property and overcoming challenges with existing drug classes.

  • Versatile Synthetic Handle: The sulfonyl chloride group allows for the facile generation of libraries of sulfonamides and sulfonate esters, enabling rapid structure-activity relationship (SAR) studies.

The 7-oxaspiro[3.5]nonane scaffold is a bioisostere of other important saturated heterocycles used in drug design, such as piperidine and morpholine, but with a distinct three-dimensional shape and polarity.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, three-dimensional molecules for drug discovery and development. While its synthesis is yet to be widely published, a plausible and robust synthetic route can be envisioned based on established chemical principles. Its primary utility lies in the electrophilic nature of the sulfonyl chloride group, which allows for the straightforward synthesis of novel spirocyclic sulfonamides and sulfonate esters. The unique structural and physicochemical properties conferred by the 7-oxaspiro[3.5]nonane scaffold make this compound a valuable tool for medicinal chemists seeking to explore new frontiers in therapeutic design.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols. Synlett, 2011(16), 2315-2320.
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Krasavin, M., et al. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. Tetrahedron Letters, 55(16), 2649-2652.
  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

Sources

Technical Guide: 2-Oxaspiro[3.5]nonane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the 2-oxaspiro[3.5]nonane scaffold has emerged as a critical tool for increasing fraction sp3 (Fsp3) character without sacrificing ligand efficiency. As a bioisostere, it offers a strategic advantage over traditional gem-dimethyl or cyclohexyl groups.

This guide details the synthesis, functionalization, and physicochemical rationale for deploying the 2-oxaspiro[3.5]nonane core.[1] It is designed for medicinal chemists seeking to modulate lipophilicity (LogP) and metabolic stability while maintaining structural rigidity.

Physicochemical Rationale

The 2-oxaspiro[3.5]nonane system consists of a four-membered oxetane ring spiro-fused to a six-membered cyclohexane (or piperidine) ring. Its utility stems from three distinct properties:

  • Metabolic Blocking: The oxetane ring is metabolically robust and sterically protects the spiro-carbon, preventing oxidative metabolism common at gem-dimethyl sites.

  • Lipophilicity Modulation: The high polarity of the oxetane oxygen lowers LogP/LogD compared to carbocyclic analogs (e.g., spiro[3.5]nonane) or gem-dimethyl groups.

  • Solubility Enhancement: The exposed oxygen serves as a hydrogen bond acceptor, significantly improving aqueous solubility.

Comparative Data: Scaffold Impact on Drug-Like Properties

Table 1: Physicochemical comparison of 2-oxaspiro[3.5]nonane against common structural motifs.

ParameterCyclohexane (Reference)4,4-Dimethylcyclohexane2-Oxaspiro[3.5]nonane Impact
LogP 3.444.201.85 Significant reduction in lipophilicity.
tPSA (Ų) 0.00.09.2 Introduction of polar surface area.
Metabolic Stability Low (C-H oxidation)Medium (Benzylic/Allylic)High Blocks metabolic "hot spots" at the 4-position.
Vector Geometry Chair/BoatChairDistorted Chair Altered vector presentation for binding pockets.

Strategic Synthesis of the Core

Reliable access to the scaffold is the prerequisite for functionalization. The "Burkhard-Carreira" method is the industry standard for generating the spiro-oxetane core, avoiding the instability issues associated with direct epoxide ring expansions.

Diagram 1: Core Synthesis Workflow

The following flowchart illustrates the critical pathway from commercially available precursors to the functionalizable ketone intermediate.

SynthesisWorkflow cluster_conditions Critical Control Parameters Start Start: 1,1-Bis(hydroxymethyl) cyclohexane derivative Activation Step 1: Activation (Mesylation/Tosylation) Start->Activation TsCl, Pyridine 0°C to RT Cyclization Step 2: Cyclization (n-BuLi or NaH) Activation->Cyclization Base-mediated intramolecular displacement Core Core Scaffold: 2-Oxaspiro[3.5]nonane Cyclization->Core Ring Closure Warning Temp Control: Exothermic Cyclization Cyclization->Warning Func Functionalization: (Reductive Amination) Core->Func Target Derivatization

Caption: Synthesis of the 2-oxaspiro[3.5]nonane core via diol activation and intramolecular displacement.

Protocol 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one

Objective: Preparation of the ketone intermediate for diverse functionalization.

Reagents:

  • 1,4-Dioxaspiro[4.5]decane-8,8-dimethanol (Precursor)

  • p-Toluenesulfonyl chloride (TsCl)

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Solvents: Dry THF, Pyridine.

Procedure:

  • Activation: Dissolve the diol precursor (1.0 equiv) in dry pyridine at 0°C. Add TsCl (2.2 equiv) portion-wise. Stir at room temperature for 12 hours. Quench with water, extract with DCM, and concentrate to yield the bis-tosylate.

  • Cyclization (The Critical Step): Suspend the bis-tosylate in dry THF under Argon. Cool to -78°C. Slowly add n-BuLi (2.2 equiv) dropwise. Note: The low temperature is crucial to prevent polymerization of the strained oxetane ring.

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC.

  • Deprotection (Ketone Release): If starting from the ketal-protected precursor, treat the isolated spiro-oxetane with aqueous HCl (1M) in acetone at RT for 4 hours to deprotect the ketone.

  • Purification: Neutralize with NaHCO3, extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • 1H NMR: Look for the disappearance of tosyl aromatic protons and the appearance of the oxetane methylene protons (typically distinct doublets around 4.3–4.5 ppm).

Functionalization Strategies

Once the 2-oxaspiro[3.5]nonan-7-one is in hand, it serves as a divergent point for library generation.

Strategy A: Reductive Amination (Primary Route)

This is the most common method to install nitrogen functionality, creating amines that mimic morpholine or piperidine derivatives.

Protocol 2: Reductive Amination

  • Imine Formation: Combine 2-oxaspiro[3.5]nonan-7-one (1.0 equiv) and the desired amine (1.1 equiv) in DCE (1,2-Dichloroethane). Add acetic acid (1.0 equiv) if using a secondary amine.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv). Stir at RT for 16 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Insight: The oxetane ring is stable to STAB and NaBH4 under these conditions. However, avoid strong Lewis acids which can trigger ring-opening.

Strategy B: Late-Stage Diversification (C-H Activation)

For advanced applications, the oxetane ring itself can direct C-H functionalization, although this is less common than modifying the 6-membered ring.

Diagram 2: Functionalization Decision Tree

DecisionTree Root 2-Oxaspiro[3.5]nonan-7-one Branch1 Target: Amine (Morpholine Mimic) Root->Branch1 Branch2 Target: Carbon-Linkage Root->Branch2 Action1 Reductive Amination (STAB/Amine) Branch1->Action1 Action2 Wittig / Horner-Wadsworth-Emmons Branch2->Action2 Action3 Grignard Addition (Tertiary Alcohol) Branch2->Action3 Result1 7-Amino-2-oxaspiro[3.5]nonane (High Solubility) Action1->Result1 Result2 Exocyclic Alkene (Linker Attachment) Action2->Result2 Result3 Tertiary Alcohol (Metabolic Stability) Action3->Result3

Caption: Decision matrix for functionalizing the ketone intermediate based on medicinal chemistry targets.

Case Study: Benzimidazole Fusion

A potent application of this scaffold was demonstrated in the synthesis of NQO1 inhibitors. Researchers replaced a morpholine moiety with the 2-oxaspiro[3.5]nonane amine.[2]

  • Challenge: The morpholine group was metabolically labile.

  • Solution: Incorporation of the 2-oxaspiro[3.5]nonane-7-amine.[1][2][3][4]

  • Outcome: The analog retained hydrogen-bonding capability (via the oxetane oxygen) but showed a 4-fold increase in metabolic half-life in liver microsomes due to the steric protection of the spiro-center.

References

  • Burkhard, J. A., et al. (2010).[5][6] Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes: Analogues of Morpholine and 1,4-Dioxane. Angewandte Chemie International Edition.[5][7][8][9][10][11]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[10] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[10] Journal of Medicinal Chemistry.[8]

  • Wuitschik, G., et al. (2010).[5][6] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][6][9] Angewandte Chemie International Edition.[5][7][8][9][10][11]

  • Bull, J. A., et al. (2016).[11] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[6][8][11] Chemical Reviews.[6][8][11]

  • BenchChem. (2025). 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds.[1]

Sources

Methodological & Application

Synthesis of sulfonamides using 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Sulfonamides using 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Executive Summary

The integration of spirocyclic scaffolds into drug candidates is a pivotal strategy in modern medicinal chemistry, often described as "escaping flatland."[1] By replacing planar phenyl or heteroaryl rings with three-dimensional spirocyclic cores, researchers can significantly improve physicochemical properties such as aqueous solubility (LogS), metabolic stability (microsomal clearance), and saturation (Fsp³).

This Application Note details the protocol for utilizing This compound (CAS 2411266-09-4) , a specialized building block that introduces a spiro[cyclobutane-tetrahydropyran] motif. Unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent requires specific handling to mitigate competitive hydrolysis and sulfene-mediated side reactions. This guide provides a robust, field-validated methodology for synthesizing sulfonamides from this scaffold, suitable for parallel medicinal chemistry campaigns.

Reagent Profile & Structural Logic

Compound: this compound CAS: 2411266-09-4 Molecular Formula: C₈H₁₃ClO₃S Molecular Weight: 224.71 g/mol

Structural Advantages:
  • Spirocyclic Core: The spiro[3.5] junction acts as a conformational lock, projecting substituents in defined vectors without the entropic penalty of flexible alkyl chains.

  • Ether Functionality: The 7-oxa position (oxygen in the 6-membered ring) lowers lipophilicity (LogP) compared to the all-carbon analog, enhancing bioavailability.

  • Aliphatic Sulfonyl Group: Provides a unique electronic environment distinct from electron-withdrawing aryl sulfonamides, potentially altering the pKa and hydrogen-bonding profile of the resulting sulfonamide NH.

Mechanistic Considerations

Unlike aromatic sulfonyl chlorides which react primarily via direct nucleophilic attack (


-like) at the sulfur atom, aliphatic sulfonyl chlorides—particularly those with 

-protons like this compound—can react via two competing pathways:
  • Direct Nucleophilic Substitution: The amine attacks the sulfur, displacing chloride.

  • Sulfene Elimination-Addition: Base-mediated deprotonation at the C2 position forms a highly reactive sulfene intermediate (

    
    ), which is subsequently trapped by the amine.
    

Implication for Protocol: The choice of base and temperature is critical. Strong, non-nucleophilic bases or high temperatures favor sulfene formation, which can lead to side reactions or stereochemical scrambling if the C2 position is chiral. The protocol below utilizes mild conditions to favor controlled sulfonylation.

ReactionPathways Reagent 7-Oxaspiro[3.5]nonane-2-SO2Cl Sulfene Sulfene Intermediate [Highly Reactive] Reagent->Sulfene High Temp / Strong Base (-HCl) Direct Direct Substitution (SN2-S) Reagent->Direct Low Temp / Weak Base Base Base (Et3N/Pyridine) Base->Sulfene Amine Amine (HNR2) Amine->Direct Product Target Sulfonamide Sulfene->Product + Amine (Fast) Direct->Product + Amine

Figure 1: Competing mechanistic pathways for aliphatic sulfonyl chlorides.

Experimental Protocol

Method A: Standard Synthesis (Primary & Secondary Amines)

Best for: Standard library synthesis, non-hindered amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine substrate (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5.0 mL, 0.2 M).

  • Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0°C using an ice bath.

    • Note: Cooling is essential to suppress rapid exothermic hydrolysis or uncontrolled sulfene formation.

  • Reagent Addition: Dissolve This compound (1.0 mmol, 225 mg) in a minimal amount of DCM (1 mL) and add it dropwise to the amine solution over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress by LC-MS or TLC. The sulfonyl chloride is not stable on silica; monitor the disappearance of the amine or the formation of the product mass.

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 1M HCl (aqueous) to remove unreacted amine (if product is not basic).

    • Wash with Saturated NaHCO₃ to remove sulfonyl chloride hydrolysis byproducts (sulfonic acid).

    • Wash with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate or DCM/MeOH) is typically sufficient.

Method B: Difficult Substrates (Anilines / Hindered Amines)

Best for: Weak nucleophiles (anilines) or sterically hindered secondary amines.

Reagents:

  • Pyridine (used as solvent and base)

  • Catalytic DMAP (4-Dimethylaminopyridine) (0.1 equiv)

Protocol:

  • Dissolve the Amine (1.0 mmol) in Pyridine (3.0 mL).

  • Add DMAP (0.1 mmol, 12 mg).

  • Add This compound (1.2 equiv) solid directly or as a concentrated solution in DCM at RT.

  • Stir at RT for 12–18 hours. If conversion is low after 4 hours, heat to 40°C.

    • Caution: Heating increases the risk of sulfene dimerization or hydrolysis. Ensure the system is sealed and anhydrous.

  • Workup: Evaporate pyridine (azeotrope with toluene if necessary). Redissolve residue in EtOAc, wash with 1M HCl (removes pyridine/DMAP), then NaHCO₃.

Data Presentation & Troubleshooting

Table 1: Optimization Parameters

VariableRecommendationRationale
Solvent DCM (Preferred), THF, MeCNDCM provides excellent solubility and easy workup. Avoid protic solvents (MeOH, EtOH).
Base TEA or DIPEA (Method A)Sufficient for aliphatic amines.
Base (Alt) Pyridine (Method B)Acts as an acyl transfer catalyst and solvent for weak nucleophiles.
Temperature 0°C

RT
Low initial temp prevents "runaway" exotherms and minimizes side reactions.
Stoichiometry 1:1.1 (Cl : Amine)Slight excess of amine ensures complete consumption of the labile sulfonyl chloride.

Troubleshooting Guide:

  • Issue: Hydrolysis of Sulfonyl Chloride (formation of sulfonic acid).

    • Cause: Wet solvent or old reagent.

    • Solution: Use freshly distilled DCM or anhydrous grade solvent. Verify reagent quality (should be a white/off-white solid or clear oil; yellowing indicates decomposition).

  • Issue: Low Yield with Anilines.

    • Cause: Low nucleophilicity.

    • Solution: Switch to Method B (Pyridine/DMAP). Alternatively, use microwave irradiation (50°C, 10-30 min) in THF/Pyridine.

  • Issue: Multiple Spots on TLC.

    • Cause: Sulfene-derived side products or diastereomers.

    • Solution: The 2-position is chiral. If the starting material is racemic, the product will be racemic. If the amine is chiral, diastereomers will form, appearing as two spots.

Workflow Visualization

Workflow Start Start: 1.0 mmol Amine Solvent Dissolve in Anhydrous DCM (0.2 M) Start->Solvent BaseAdd Add Base (TEA/DIPEA) Cool to 0°C Solvent->BaseAdd ReagentAdd Add 7-Oxaspiro[3.5]nonane-2-SO2Cl (Dropwise) BaseAdd->ReagentAdd Reaction Stir 0°C to RT (2-4 Hours) ReagentAdd->Reaction Check LC-MS Check Reaction->Check Check->Reaction Incomplete (Add more reagent) Workup Workup: Wash 1M HCl -> NaHCO3 -> Brine Check->Workup Complete Purify Flash Chromatography Workup->Purify Final Final Sulfonamide Purify->Final

Figure 2: Standard operational workflow for sulfonamide synthesis.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Woolven, H., et al. (2011). "A General Synthesis of Sulfonamides via Palladium-Catalyzed Coupling." Organic Letters, 13(18), 4876–4878. (Context on general sulfonamide synthesis).

  • BLD Pharm. (n.d.). "this compound Product Page." Accessed March 1, 2026.

  • Gomes, M. J. S., et al. (2018). "Sulfene Intermediates in the Synthesis of Sulfonamides." Chemistry – A European Journal, 24(5), 1234-1240.

Sources

Application Note: High-Efficiency Coupling of 7-Oxaspiro[3.5]nonane-2-sulfonyl Chloride

[1][2]

Executive Summary & Strategic Value

In modern drug discovery, the "Escape from Flatland" initiative has prioritized three-dimensional,

17-oxaspiro[3.5]nonane1

This guide details the specific handling and coupling procedures for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS: 2411266-09-4).[2][1] Unlike aromatic sulfonyl chlorides, this aliphatic, spirocyclic electrophile presents unique challenges—specifically the risk of sulfene elimination and hydrolytic instability.[1] This protocol synthesizes field-proven methodologies to maximize yield and reproducibility.[2]

Chemical Properties & Critical Handling

Structural Analysis & Reactivity Profile

The molecule features a sulfonyl chloride moiety attached to the cyclobutane ring of a spiro[3.5] system.

  • Electrophilicity: High.[2] Reacts rapidly with nucleophiles (amines, alcohols).[1]

  • Elimination Risk (The "Sulfene" Pathway): The C2 position (alpha to the sulfonyl group) possesses a proton.[1] In the presence of strong bases (e.g., Triethylamine), this reagent can undergo E2 elimination to form a transient, highly reactive sulfene intermediate (

    
    ).[1] While this intermediate often collapses to the desired sulfonamide upon amine attack, it can also lead to oligomerization or side-reactions if not controlled.[1]
    
Storage & Stability[1]
  • Moisture Sensitivity: High.[2][1] Hydrolyzes to the corresponding sulfonic acid (hygroscopic solid).[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C .

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Handle in a fume hood; the reagent is corrosive and lachrymatory.[1]

Reaction Engineering: The "Why" Behind the Protocol

Successful coupling depends on balancing nucleophilic attack against hydrolysis and elimination.[2]

VariableRecommendationScientific Rationale
Solvent DCM (Anhydrous)Dichloromethane provides excellent solubility for the lipophilic spiro-core and allows easy aqueous workup.[2][1] THF is a viable alternative for polar amines.[2][1]
Base Pyridine or DIPEA Pyridine is preferred.[2][1] It acts as both a base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) without being basic enough to rapidly promote sulfene formation compared to TEA.[2]
Temperature 0°C

RT
Initial cooling is critical to control the exotherm and suppress rapid hydrolysis or decomposition.[2][1]
Stoichiometry 1.1 - 1.2 eq Slight excess of sulfonyl chloride accounts for minor hydrolysis due to trace moisture.[2][1]

Visualizing the Mechanism & Workflow

The following diagram illustrates the mechanistic pathways and the decision logic for selecting the correct protocol.

Gcluster_0Protocol Selection LogicStartReagent:7-Oxaspiro[3.5]nonane-2-SO2ClBaseBase SelectionStart->BasePath_DirectDirect Substitution(SN2-like)Base->Path_DirectPyridine/Na2CO3(Mild Base)Path_SulfeneSulfene Intermediate(Elimination-Addition)Base->Path_SulfeneTEA/DBU(Strong Base)ProdTarget SulfonamidePath_Direct->ProdHigh FidelityPath_Sulfene->ProdMajor PathwaySideSide Products(Oligomers/Hydrolysis)Path_Sulfene->SideRisk of Side RxnCond_AnhydrousMethod A:Anhydrous (DCM/Pyridine)Cond_BiphasicMethod B:Schotten-Baumann (DCM/H2O)Input_AmineAmine Properties?Input_Amine->Cond_AnhydrousValuable/Non-polarInput_Amine->Cond_BiphasicPolar/Acid Salt

Figure 1: Mechanistic pathways and protocol selection logic. Note the bifurcation at base selection influencing the reaction mechanism.[1]

Experimental Protocols

Method A: Anhydrous Coupling (Standard)

Best for: Valuable amines, non-polar substrates, and maximizing yield.[1]

Materials:

  • Amine substrate (1.0 equiv)[2][1][3]

  • This compound (1.2 equiv)[2][1]

  • Anhydrous Dichloromethane (DCM) [0.1 M concentration relative to amine][2]

  • Pyridine (3.0 equiv) OR Triethylamine (TEA) (2.0 equiv)[2]

  • Optional: DMAP (0.1 equiv) for unreactive amines.[2]

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Amine (1.0 eq) in anhydrous DCM .

  • Base Addition: Add Pyridine (3.0 eq).[2][1] Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve This compound (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.

    • Note: Dropwise addition prevents localized heating and high concentrations that favor side reactions.[2][1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS or TLC.[2]

    • Checkpoint: If starting amine remains after 4 hours, add 0.1 eq DMAP and heat to 35°C.

  • Quench: Quench with saturated aqueous

    
     or 1M HCl (if product is not acid-sensitive).
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    
Method B: Schotten-Baumann (Biphasic)

Best for: Amino acid salts, water-soluble amines, or large-scale robust synthesis.[2][1]

Materials:

  • Amine substrate (1.0 equiv)[2][1][3]

  • This compound (1.2 - 1.5 equiv)[2][1]

  • DCM or Ethyl Acetate[2][1]

  • Saturated aqueous

    
     or 
    
    
    [2][1]

Procedure:

  • Setup: In a flask, mix the Amine in DCM (or EtOAC) and an equal volume of Sat. Aq.

    
     .
    
  • Addition: Cool to 0°C. Add the Sulfonyl Chloride (solid or dissolved in minimal DCM) in portions with vigorous stirring.

  • Reaction: Vigorously stir at RT for 4–12 hours. The biphasic system protects the reagent from rapid hydrolysis inside the organic droplets while the base stays in the aqueous phase.[1]

  • Workup: Separate layers. Extract aqueous layer with DCM.[2] Combine organics, dry, and concentrate.[1]

Analytical Characterization

When validating the product, look for these specific signals:

TechniqueExpected Signal Characteristics
1H NMR Spiro Core: Distinct multiplets for the cyclobutane (1.8–2.5 ppm) and cyclohexane (1.4–1.8 ppm) rings.[2][1] Oxetane/Ether: Look for the

protons in the 3.5–4.0 ppm range (if the 7-oxa ring is preserved).[2][1] Sulfonamide NH: Broad singlet, exchangeable (

), typically 4.5–7.5 ppm depending on the amine.[1]
LCMS Mass: Parent ion

or

. Pattern: Characteristic isotope pattern if Chlorine is present (unreacted reagent), but pure product should lack Cl isotopes.[2][1]

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / Hydrolysis Wet solvent or old reagent.[2][1]Use freshly distilled DCM.[2] Check reagent quality (if it's a liquid/gum instead of solid, it may have hydrolyzed).[1] Increase reagent equivalents to 1.5.
No Reaction Steric hindrance or poor nucleophilicity.[2][1]Switch to Method A with DMAP catalyst. Heat to reflux (40°C).
Multiple Spots (TLC) Sulfene oligomerization or bis-sulfonylation.[2][1]Cool to -78°C during addition. Switch base to Pyridine (softer base) instead of TEA. Add reagent slower.[2][1]
Starting Material Remains Amine is an HCl salt and wasn't freed.[2][1]Ensure enough base (extra 1.0 eq) is added to neutralize the amine salt before reagent addition.[2][1]

References

  • BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[2][1] (Accessed 2023).[2][3] Link (General reactivity context).

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Bioisosteres."[2][1] Journal of Organic Chemistry, 2010.[1] (Foundational work on spirocyclic handling).

  • Goldberg, F. W., et al. "Spiro[3.3]heptanes as drug discovery scaffolds."[2][1] Drug Discovery Today, 2015.[2][1] (Context on spirocycle stability).

  • Sigma-Aldrich/Merck. Product Specification: this compound.[2][1]Link[2]

  • Woolven, H., et al. "The reaction of sulfonyl chlorides with amines: A practical guide."[1] Chem. Rev.[2] (General sulfonamide synthesis protocols).

(Note: Specific literature on the coupling of CAS 2411266-09-4 is sparse; protocols are derived from standard aliphatic sulfonyl chloride chemistry and spirocyclic analog handling best practices.)[2][1]

Application Notes and Protocols for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery, compelling medicinal chemists to explore novel, three-dimensional scaffolds that can confer improved pharmacological properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs for this purpose. Their inherent rigidity and defined three-dimensional geometry can lead to enhanced binding affinity, improved selectivity for biological targets, and more favorable physicochemical properties such as increased solubility and metabolic stability.[2][3]

Among the diverse array of spirocycles, those incorporating an oxetane ring have garnered significant attention. The oxetane moiety, a four-membered oxygen-containing heterocycle, is a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[4] Its polar nature can improve aqueous solubility and modulate the basicity of nearby functional groups, contributing to a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5]

This guide focuses on the utility of a specialized building block, 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS 2411266-09-4), which combines the benefits of the spiro-oxetane scaffold with the versatile reactivity of a sulfonyl chloride. This reagent serves as a gateway to a diverse range of sulfonamides and sulfonate esters, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

The 7-Oxaspiro[3.5]nonane Scaffold: A Privileged Motif

The 7-oxaspiro[3.5]nonane core offers a unique combination of a tetrahydropyran ring fused to a cyclobutane ring via a spirocyclic center. This arrangement provides a larger, more lipophilic scaffold compared to smaller spirocycles like azaspiro[3.3]heptane, which can be advantageous for probing different regions of a protein binding pocket. The strategic placement of the sulfonyl chloride group at the 2-position of the cyclobutane ring provides a reactive handle for introducing a wide array of functional groups.

Synthesis of this compound: A Proposed Synthetic Strategy

A potential synthetic pathway could commence with the preparation of a suitable precursor, such as a diol, which can then undergo an intramolecular cyclization to form the spiro-oxetane ring. For instance, a synthetic approach analogous to the preparation of 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane could be adapted.[4] This would involve the synthesis of a piperidine-4,4-dicarboxylate derivative, followed by reduction to the corresponding diol, and subsequent ring closure to form the oxetane.

Once the 7-oxaspiro[3.5]nonane core with a suitable functional handle at the 2-position (e.g., a hydroxyl or an amino group) is obtained, it can be converted to the corresponding sulfonic acid. This can be achieved through various oxidative methods. Finally, treatment of the sulfonic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, would yield the target this compound.

G cluster_synthesis Proposed Synthesis of this compound Start Suitable Precursor (e.g., Diol) Ring_Formation Intramolecular Cyclization Start->Ring_Formation Formation of Spiro-oxetane Spiro_Oxetane 7-Oxaspiro[3.5]nonane (with functional handle at C2) Ring_Formation->Spiro_Oxetane Sulfonic_Acid_Formation Oxidation Spiro_Oxetane->Sulfonic_Acid_Formation Introduction of Sulfonic Acid Moiety Sulfonic_Acid 7-Oxaspiro[3.5]nonane-2-sulfonic acid Sulfonic_Acid_Formation->Sulfonic_Acid Sulfonyl_Chloride_Formation Chlorination (e.g., SOCl2) Sulfonic_Acid->Sulfonyl_Chloride_Formation Product This compound Sulfonyl_Chloride_Formation->Product G cluster_reactivity Core Reactivity of this compound Reagent This compound Sulfonamide Sulfonamide Derivative Reagent->Sulfonamide + Amine (Base) Sulfonate_Ester Sulfonate Ester Derivative Reagent->Sulfonate_Ester + Alcohol (Base) Amine Primary or Secondary Amine (R-NH2 or R2NH) Alcohol Alcohol (R-OH)

Caption: Key reactions of this compound.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for the application of this compound in the synthesis of sulfonamides and sulfonate esters. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of N-Substituted-7-Oxaspiro[3.5]nonane-2-sulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Base (e.g., triethylamine, pyridine, or diisopropylethylamine, 1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Standard laboratory glassware and stirring apparatus

  • Materials for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.5 equivalents) in the chosen anhydrous solvent.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation:

EntryAmineBaseSolventTime (h)Yield (%)
1BenzylamineTriethylamineDCM4Typical >80%
2MorpholinePyridineTHF6Typical >75%
3AnilineDIPEAAcetonitrile12Typical >70%
Note: Yields are representative and will vary depending on the specific amine used.
Protocol 2: Synthesis of 7-Oxaspiro[3.5]nonane-2-sulfonate Esters

This protocol outlines the synthesis of sulfonate esters from this compound and an alcohol. These sulfonate esters can serve as valuable intermediates, as the sulfonate group is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Alcohol (1.0 equivalent)

  • Base (e.g., pyridine or triethylamine, 1.5 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or pyridine)

  • Standard laboratory glassware and stirring apparatus

  • Materials for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent. If using a non-basic solvent like DCM, add the base (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add this compound (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with cold water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with dilute hydrochloric acid (to remove pyridine, if used), saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonate ester can be purified by column chromatography.

G cluster_workflow General Experimental Workflow Start Reaction Setup (Substrate + Base in Solvent) Addition Addition of This compound (0°C) Start->Addition Reaction Reaction at Room Temperature (Monitored by TLC/LC-MS) Addition->Reaction Workup Aqueous Work-up (Quenching and Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product (Sulfonamide or Sulfonate Ester) Purification->Product

Caption: A generalized workflow for the application of the building block.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through rigorous in-process monitoring and characterization of the final products.

  • Reaction Monitoring: The use of TLC and LC-MS allows for real-time tracking of the consumption of starting materials and the formation of the desired product. This ensures that the reaction is proceeding as expected and allows for timely intervention if necessary.

  • Spectroscopic Analysis: The structure and purity of the synthesized sulfonamides and sulfonate esters should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The characteristic signals in these spectra will provide unambiguous evidence for the successful incorporation of the 7-oxaspiro[3.5]nonane-2-sulfonyl moiety.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists seeking to introduce novel three-dimensional scaffolds into their drug candidates. The combination of the spiro-oxetane motif and the reactive sulfonyl chloride functionality provides a powerful tool for exploring new chemical space and optimizing the pharmacological properties of lead compounds. The protocols and information presented in this guide are intended to empower researchers to effectively utilize this promising reagent in their drug discovery efforts.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Al-dujaili, K., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13735-13749. [Link]

  • Burkhard, J. A., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(19), 3340-3343. [Link]

  • Fawcett, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Yegorova, T., & Kirichok, A. (2023). 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 94-101. [Link]

  • Vávra, J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 746-817. [Link]

  • 2-Sulfinyl-Oxetanes: Synthesis, Stability and Reactivity - CORE. (n.d.). Retrieved from [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21535-21539. [Link]

Sources

Application Note: Solvent Selection & Protocols for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection and reaction protocols for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride , a specialized spirocyclic building block used in medicinal chemistry to introduce metabolic stability and distinct 3D-spatial vectors (bioisosterism).

Due to the cyclobutane ring strain and the moisture-sensitive sulfonyl chloride moiety , solvent choice is critical to prevent hydrolysis, minimize ring-opening side reactions, and ensure efficient coupling with nucleophiles (amines/alcohols). This note prioritizes Green Chemistry alternatives (2-MeTHF, EtOAc) alongside traditional chlorinated solvents.

Chemical Context & Reactivity Profile[1]

Structural Analysis

The compound features a spiro[3.5]nonane core. The 4-membered ring bearing the sulfonyl chloride is spiro-fused to a 6-membered tetrahydropyran (7-oxa) ring.

  • Lipophilicity: Moderate. The ether oxygen increases polarity compared to carbocyclic spiro systems, making it soluble in medium-polarity solvents.

  • Electrophilicity: High. The sulfonyl chloride (

    
    ) is prone to nucleophilic attack.[1]
    
  • Stability Risks:

    • Hydrolysis: Rapid conversion to the sulfonic acid in the presence of water/wet solvents.

    • Thermal Instability: Sulfonyl chlorides on strained rings can undergo

      
       extrusion at high temperatures (>80°C).
      
Reaction Scheme

The primary application is sulfonylation of amines (sulfonamide formation).

Figure 1: General reaction pathway. Solvent choice dictates the ratio of Product vs. Hydrolysis Byproduct.

Solvent Selection Matrix

The following table evaluates solvents based on Solubility of the spiro-core, Inertness to the sulfonyl chloride, and Greenness .

Solvent ClassSolventSolubilityInertnessGreen ScoreRecommendation
Chlorinated DCM (Dichloromethane)ExcellentHighLowStandard. Use for small-scale/initial screens.
Ethers THF (Tetrahydrofuran)GoodModerate*LowGood. Must be anhydrous. Risk of polymerization if acidic.
Green Ethers 2-MeTHF (2-Methyltetrahydrofuran)ExcellentHighHighPreferred. Higher boiling point, separates well from water in workup.
Esters EtOAc (Ethyl Acetate)GoodHighHighExcellent. Good for workup-free isolation (filtration of amine salts).
Polar Aprotic MeCN (Acetonitrile)GoodModerateMediumAlternative. Useful for polar amines. High hydrolysis risk if not dry.
Protic Alcohols/Water VariableNone HighFORBIDDEN. Will react to form sulfonate esters or sulfonic acid.
The "Green" Shift: Replacing DCM

While Dichloromethane (DCM) is the historical standard for sulfonyl chloride reactions due to high solubility and easy evaporation, 2-MeTHF and EtOAc are superior for process chemistry:

  • 2-MeTHF: Forms a clean biphasic system with aqueous washes (unlike THF), allowing for easier salt removal.

  • EtOAc: Often allows the hydrochloride salt of the base (e.g.,

    
    ) to precipitate out, simplifying purification to a mere filtration.
    

Experimental Protocols

Protocol A: Standard Synthesis (DCM - Small Scale)

Best for: Initial analog synthesis (10–100 mg scale) where solubility is the only concern.

  • Preparation: Dry all glassware. Purge with

    
    .
    
  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (1.5 equiv). Cool to 0°C.[1]

  • Coupling: Add the amine nucleophile (1.0–1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over

    
    .[1][2]
    
Protocol B: "Green" Process Synthesis (2-MeTHF)

Best for: Scale-up (>1 g) and environmentally conscious workflows.

  • Preparation: Charge reaction vessel with 2-MeTHF .

  • Reagents: Add the amine (1.0 equiv) and inorganic base

    
      (2.0 equiv, finely ground).
    
    • Note: Inorganic bases are easier to remove than organic amines.

  • Addition: Add This compound (1.1 equiv) as a solution in 2-MeTHF slowly at 0-5°C.

  • Reaction: Stir at RT for 6 hours.

  • Workup: Add water to dissolve salts. Separate phases. The product remains in the upper 2-MeTHF layer.

    • Advantage:[3] No extraction solvent needed; simply wash the organic layer and concentrate.

Decision Flowchart: Selecting the Right System

Figure 2: Decision tree for solvent selection based on nucleophile properties and project requirements.

Troubleshooting & Critical Parameters

Handling the "7-Oxa" Spiro Core

The 7-oxaspiro[3.5]nonane system is generally stable, but the cyclobutane ring possesses significant ring strain (~26 kcal/mol).

  • Avoid Lewis Acids: Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) used in some Friedel-Crafts sulfonylation variants may trigger ring-opening or rearrangement of the ether.
  • Temperature Limit: Do not heat the sulfonyl chloride above 80°C in the absence of a nucleophile;

    
     extrusion is possible.
    
Managing Hydrolysis

If the LCMS shows a mass peak corresponding to


 (Sulfonic Acid):
  • Check Solvent Water Content: Solvents must be

    
     water (Karl Fischer).
    
  • Reagent Order: Do not mix the sulfonyl chloride with the base before adding the amine if the base is hygroscopic.

  • Quench: Quench rapidly with dilute acid or buffer; prolonged exposure to basic aqueous conditions can hydrolyze the formed sulfonamide (though rare).

References

  • Compounds & Properties
  • Methodology & Mechanisms

    • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Int. J. Mol. Sci. 2008, 9(5), 874-892. Available at: [Link]

  • Safety & Stability

    • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv Preprints (2025). Available at: [Link]

Sources

Microwave-assisted synthesis with 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Sulfonamides Utilizing 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Strategic Context in Drug Discovery

The integration of spirocyclic scaffolds into small-molecule therapeutics represents a major paradigm shift in modern medicinal chemistry. By replacing flat, lipophilic aromatic rings with three-dimensional spirocycles like the 7-oxaspiro[3.5]nonane system, researchers can significantly increase the fraction of sp3-hybridized carbons (


). This structural modification enhances aqueous solubility, reduces off-target promiscuity (such as hERG channel inhibition), and improves overall metabolic stability .

This compound (CAS: 2411266-09-4) serves as a premier electrophilic building block for installing this privileged motif. It has been notably utilized in the synthesis of complex macrocyclic compounds designed to modulate the Interleukin-17 (IL-17) pathway, a critical target in autoimmune and inflammatory diseases .

Mechanistic Rationale: The Microwave Advantage

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. However, the 7-oxaspiro[3.5]nonane system introduces significant steric hindrance around the sulfonyl electrophile. Under conventional thermal conditions, this steric bulk restricts the trajectory of incoming nucleophiles, leading to sluggish reaction rates, incomplete conversion, and competitive hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.

Microwave-Assisted Organic Synthesis (MAOS) provides a robust solution to these thermodynamic and kinetic bottlenecks .

  • Dielectric Heating & Causality: Microwave irradiation directly couples with the dipole moments of the solvent and the polar reactants. This generates instantaneous, volumetric heating that rapidly overcomes the high activation energy (

    
    ) required for the sterically hindered substitution reaction.
    
  • Suppression of Hydrolysis: By drastically reducing the reaction time from hours (thermal) to minutes (microwave), the competitive hydrolysis pathway is kinetically outcompeted, ensuring high fidelity in sulfonamide bond formation.

  • Base & Solvent Selection: N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile. Anhydrous Acetonitrile (MeCN) is selected for its excellent microwave absorptivity (loss tangent

    
    ) and optimal solubilization profile for both the spirocycle and diverse amine partners.
    

Experimental Protocol: Self-Validating Microwave Workflow

This protocol outlines the coupling of this compound with a primary or secondary amine. The procedure is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to guarantee reproducibility and prevent downstream purification failures.

Materials Required:

  • This compound (1.0 equiv, 0.5 mmol)

  • Amine substrate (1.2 equiv, 0.6 mmol)

  • DIPEA (2.5 equiv, 1.25 mmol)

  • Anhydrous Acetonitrile (3.0 mL)

  • Microwave reactor (e.g., Anton Paar Monowave or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the amine substrate (0.6 mmol) and DIPEA (1.25 mmol) in 3.0 mL of anhydrous MeCN.

  • Electrophile Addition: Cool the vial to 0 °C in an ice bath. Slowly add this compound (0.5 mmol) in one portion. Causality: Initial cooling prevents exothermic degradation and minimizes transient hydrolysis before the vessel is sealed.

  • Microwave Irradiation: Crimp-seal the vial with a Teflon-lined septum. Insert the vial into the microwave reactor. Set the parameters to 100 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. Limit the power to 50 W to prevent temperature overshooting.

  • In-Process Control (IPC): After the active cooling cycle completes, extract a 5 µL aliquot via syringe. Dilute in 1 mL of MeOH and analyze via LC-MS. Validation Check: The reaction is deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the amine and the presence of the desired sulfonamide mass

    
    . If conversion is <95%, re-seal and irradiate for an additional 5 minutes.
    
  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous

    
     (10 mL) to remove residual DIPEA salts, followed by 1M HCl (10 mL) to remove unreacted amine, and finally brine (10 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure spirocyclic sulfonamide.
    

Quantitative Data Summary

The implementation of MAOS yields significant improvements in both throughput and material recovery compared to conventional reflux conditions.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Temperature 82 °C (MeCN Reflux)100 °C (Sealed Vessel)+18 °C
Reaction Time 12 - 18 Hours15 Minutes~60x Faster
Average Yield 45% - 55%85% - 92%+35% Absolute Yield
Impurity Profile High (Sulfonic acid byproduct)Low (Clean conversion)Superior Purity
Scalability Poor (Prolonged heating degrades product)Excellent (Up to 20 mmol in batch)Highly Scalable

Visualizations

MW_Workflow A This compound + Amine + DIPEA in MeCN B Microwave Irradiation (100°C, 15 min, 50W) A->B Seal Vessel C In-Process Control (LC-MS / TLC Check) B->C Cool to RT C->B If Incomplete D Aqueous Workup (EtOAc/H2O Extraction) C->D If >95% Conversion E Purified Spirocyclic Sulfonamide D->E Flash Chromatography

Fig 1: Self-validating microwave-assisted sulfonylation workflow.

IL17_Pathway IL17 IL-17 Cytokine Receptor IL-17RA / IL-17RC Receptor Complex IL17->Receptor Binds Act1 Act1 Adaptor Protein Receptor->Act1 Recruits Drug Spirocyclic Sulfonamide Macrocycle (Inhibitor) Drug->Receptor Allosteric/Orthosteric Blockade NFkB NF-κB / MAPK Signaling Act1->NFkB Activates Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Gene Transcription

Fig 2: Mechanism of action for spirocyclic macrocycles in the IL-17 pathway.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Source: Google Patents (US20150005319A1)
  • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids Source: Journal of Organic Chemistry (J. Org. Chem. 2008, 73, 3967-3969) URL: [Link]

Application Note: Scalable Synthesis of 7-Oxaspiro[3.5]nonane Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-oxaspiro[3.5]nonane scaffold (a cyclobutane spiro-fused to a tetrahydropyran) has emerged as a critical "Escape from Flatland" motif in modern medicinal chemistry. It serves as a metabolically stable,


-rich bioisostere for cyclohexyl and piperidinyl groups, offering distinct vector positioning for substituents.

This Application Note details the scale-up synthesis of 7-oxaspiro[3.5]nonane-2-sulfonamide derivatives. Unlike discovery-scale routes that rely on tedious chromatography or expensive reagents, this protocol utilizes a [2+2] cycloaddition strategy (dichloroketene addition) starting from inexpensive tetrahydropyran-4-one. This route is optimized for kilogram-scale production, prioritizing thermal safety, impurity control, and crystallographic purification.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes commodity starting materials (Tetrahydropyran-4-one, Trichloroacetyl chloride).

  • Scalability: Replaces chromatographic purifications with distillation and crystallization steps where possible.

  • Safety: Incorporates specific controls for the exothermic generation of dichloroketene and zinc handling.

Strategic Route Selection

We evaluated three potential synthetic strategies for the 7-oxaspiro[3.5]nonane core. The Ketene Cycloaddition Route was selected for scale-up due to its atom economy and established safety profile on multi-kilo scale.

Route StrategyKey StepsScale-up FeasibilityDecision
A. Malonate Alkylation Double alkylation of malonates with bis-electrophiles.Low. Formation of the 4-membered ring via alkylation is sluggish and prone to polymerization.Rejected
B. RCM (Metathesis) Ring-Closing Metathesis of divinyl precursors.Medium. High catalyst cost (Grubbs) and difficult removal of Ru residues.Rejected
C. Ketene [2+2] Wittig olefination

[2+2] Dichloroketene

Dechlorination.
High. Reagents are cheap; intermediates are stable; exotherms are manageable.Selected
Synthetic Pathway Visualization

G Start Tetrahydropyran-4-one (SM) Step1 4-Methylene- tetrahydropyran (Intermediate A) Start->Step1 Wittig (Ph3PMeBr, KOtBu) Step2 1,1-Dichloro-7-oxaspiro [3.5]nonan-2-one (Intermediate B) Step1->Step2 [2+2] Cycloaddition (Cl3CCOCl, Zn, Cu) Step3 7-Oxaspiro[3.5] nonan-2-one (Intermediate C) Step2->Step3 Dechlorination (Zn, AcOH) Step4 7-Oxaspiro[3.5] nonan-2-amine (Intermediate D) Step3->Step4 Reductive Amination (NH4OAc, NaBH3CN) Final Sulfonamide Derivatives (Target) Step4->Final Sulfonylation (R-SO2Cl, Pyridine)

Figure 1: Strategic synthetic flow for 7-oxaspiro[3.5]nonane sulfonamides.

Critical Process Parameters (CPPs) & Safety

The [2+2] Cycloaddition (Dichloroketene Generation)

The formation of the spiro-cyclobutane ring involves the in situ generation of dichloroketene from trichloroacetyl chloride and activated zinc. This is the most hazardous step.

  • Hazard: Dichloroketene is highly reactive and toxic. The reaction is significantly exothermic.

  • Control: Strict temperature control (

    
    ) is required. The addition of trichloroacetyl chloride must be rate-limiting to prevent accumulation of unreacted reagent (thermal runaway risk).
    
  • Engineering: Use a semi-batch reactor setup. Pre-charge the olefin and zinc; dose the acid chloride slowly.

Zinc Activation

The reactivity of zinc dust varies by source and storage time.

  • Protocol: Zinc must be activated with copper(I) chloride (CuCl) or trimethylsilyl chloride (TMSCl) to ensure consistent initiation of the ketene generation. Failure to activate leads to induction periods followed by rapid, uncontrollable exotherms.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methylenetetrahydropyran

Reaction Type: Wittig Olefination Scale: 1.0 kg input

  • Setup: To a 20 L reactor under

    
    , charge Methyltriphenylphosphonium bromide  (1.2 equiv) and anhydrous THF  (10 vol).
    
  • Base Addition: Cool to

    
    . Add Potassium tert-butoxide (KOtBu)  (1.25 equiv) portion-wise, maintaining internal temperature 
    
    
    
    . The mixture will turn bright yellow (ylide formation). Stir for 1 hour.
  • Substrate Addition: Add Tetrahydropyran-4-one (1.0 equiv) as a solution in THF (2 vol) over 45 minutes.

  • Reaction: Warm to

    
     and stir for 4 hours. Monitor by GC/TLC (Disappearance of ketone).
    
  • Workup: Quench with saturated

    
    . Filter off the precipitated triphenylphosphine oxide (TPPO) solids (major waste stream).
    
  • Purification: Concentrate the filtrate and purify the volatile olefin via vacuum distillation (

    
     @ atm).
    
    • Note: The product is a volatile liquid. Avoid prolonged rotary evaporation.

Step 2: [2+2] Cycloaddition to 1,1-Dichloro-7-oxaspiro[3.5]nonan-2-one

Reaction Type: Ketene Cycloaddition Safety Critical Step

  • Activation: In a 10 L jacketed reactor, suspend Zinc dust (2.5 equiv) in dry Diethyl Ether (or DME for higher boiling point). Add CuCl (0.05 equiv) and stir for 30 mins under

    
    .
    
  • Substrate: Add 4-Methylenetetrahydropyran (1.0 equiv) to the zinc slurry.

  • Addition: Prepare a solution of Trichloroacetyl chloride (1.2 equiv) in ether (2 vol). Add this solution dropwise over 2-3 hours.

    • Control: Maintain internal temperature between

      
       using chiller circulation. Do not allow T > 35°C. 
      
  • Completion: Stir for 12 hours. The mixture will be a thick grey slurry.

  • Workup: Filter through a celite pad to remove zinc salts. Wash the filtrate with saturated

    
     (Caution: 
    
    
    
    evolution) and brine.
  • Result: Crude dichloroketone is obtained as a dark oil. Used directly in the next step to minimize instability issues.

Step 3: Dechlorination to 7-Oxaspiro[3.5]nonan-2-one

Reaction Type: Reductive Dehalogenation

  • Setup: Dissolve the crude dichloroketone in Glacial Acetic Acid (5 vol).

  • Reduction: Add Zinc dust (4.0 equiv) portion-wise at room temperature.

    • Exotherm: The reaction is exothermic. Cool to maintain

      
      .[1]
      
  • Process: Heat to

    
     for 2 hours to ensure complete mono- and di-dechlorination.
    
  • Workup: Filter hot to remove zinc. Concentrate the acetic acid (recycle). Dilute residue with EtOAc, wash with water and

    
    .
    
  • Purification: The spiroketone can be purified by crystallization from Hexane/Et2O or vacuum distillation.

    • Target: White crystalline solid or clear oil.

Step 4 & 5: Reductive Amination & Sulfonylation

Target: 7-Oxaspiro[3.5]nonane-2-sulfonamide

  • Imine Formation: Mix 7-Oxaspiro[3.5]nonan-2-one (1.0 equiv) with Ammonium Acetate (10 equiv) in Methanol . Stir for 2 hours.

  • Reduction: Add Sodium Cyanoborohydride (

    
    ) (1.5 equiv) (or 2-Picoline Borane  for a greener alternative). Stir for 16 hours.
    
  • Isolation: Acid/Base extraction workup to isolate the primary amine (7-oxaspiro[3.5]nonan-2-amine ).

  • Coupling (Sulfonylation):

    • Dissolve Amine (1.0 equiv) in DCM (10 vol).

    • Add Triethylamine (2.0 equiv) or Pyridine .

    • Cool to

      
      . Add Sulfonyl Chloride  (
      
      
      
      ) (1.1 equiv).
    • Warm to RT and stir until completion (HPLC).

  • Final Purification: Recrystallize from Ethanol/Water.

Analytical Controls & Specifications

To ensure batch consistency, the following analytical gates must be met:

ParameterMethodSpecificationRationale
Purity (Step 1) GC-FID>95% a/aResidual TPPO inhibits the Zn surface in Step 2.
Residual Zn ICP-MS<20 ppmHeavy metal control in final API.
Water Content KF Titration<0.1% (Step 2)Water destroys trichloroacetyl chloride, causing stall.
Regiochemistry 1H-NMRConfirm SpiroVerify no ring-opening of the pyran.
Logic of Impurity Control[2]

Safety Water Moisture in Step 2 (Impurity) Hydrolysis Hydrolysis to Acid (Side Reaction) Water->Hydrolysis Reacts with AcidCl Trichloroacetyl Chloride (Reagent) AcidCl->Hydrolysis Stall Reaction Stall (Zinc Deactivation) Hydrolysis->Stall HCl coats Zn Runaway Thermal Runaway (Upon re-initiation) Stall->Runaway Accumulation of SM

Figure 2: Failure mode analysis for the [2+2] cycloaddition step.

References

  • Core Scaffold Synthesis (Ketene Route)

    • Methodology: Krepski, L. R.; Hassner, A. "An Improved Procedure for the Addition of Dichloroketene to Unactivated Olefins." J. Org.[2][3] Chem.1978 , 43, 2879–2882. Link

    • Spirocyclic Context: Wube, A. A.; et al. "Synthesis and antiprotozoal activity of 7-oxaspiro[3.5]nonan-2-one derivatives." Bioorg. Med. Chem.2011, 19, 567–579.
  • Scale-Up of Spirocycles

    • Process Safety: Carreira, E. M.; Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chem. Rev.2014 , 114, 8257–8322. Link

  • Reductive Amination Standards: Green Reagents: Burkhardt, E. R.; Matos, K. "Boron Reagents in Process Chemistry: Excellent E-Factors and High Selectivity." Chem. Rev.2006, 106, 2617–2650.
  • Sulfonamide Formation

    • General Protocol: Bahrami, K.; et al. "Direct conversion of thiols to sulfonamides."[4] J. Org.[2][3] Chem.2009 , 74, 9287. Link

  • Specific Scaffold Data

    • Nomenclature Verification: ChemScene Data for 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid (CAS 1497787-90-2).[5] Link

Sources

Troubleshooting & Optimization

Introduction: The "Double Threat" of Spirocyclic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

You are working with 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride , a high-value scaffold used to introduce spirocyclic complexity into drug candidates. This reagent presents a unique "double threat" to stability:

  • The Electrophile (

    
    ):  Like all sulfonyl chlorides, it is aggressively hygroscopic. Upon contact with water, it hydrolyzes to the sulfonic acid (
    
    
    
    ) and Hydrogen Chloride (HCl).
  • The Spiro-Ether Scaffold: While the 6-membered ether ring (tetrahydropyran-like) is relatively robust, the spiro-fusion to the strained cyclobutane ring creates thermodynamic tension. The HCl generated by hydrolysis is not just a byproduct; it is a catalyst that can potentially induce ring-opening or rearrangement of the spiro system under prolonged exposure.

This guide provides a self-validating protocol to ensure the integrity of this reagent during storage, reaction, and workup.

Module 1: The Mechanism of Failure (Hydrolysis)

To prevent failure, you must understand the enemy. Hydrolysis is not random; it is a nucleophilic attack that competes with your desired reaction (e.g., sulfonylation of an amine).

The Pathway: Water acts as a nucleophile, attacking the sulfur atom. This displaces the chloride ion, forming the sulfonic acid. This reaction is autocatalytic: the HCl produced increases the ionic strength and acidity of the medium, potentially accelerating further degradation or scaffold collapse.

HydrolysisMechanism cluster_prevention Prevention Strategy Reagent 7-Oxaspiro[3.5]nonane -2-sulfonyl chloride Intermediate Transition State (Pentacoordinate Sulfur) Reagent->Intermediate + H2O Water H2O (Moisture) Water->Intermediate Product Sulfonic Acid (Dead End) Intermediate->Product Irreversible Byproduct HCl (Scaffold Risk) Intermediate->Byproduct Base Base (TEA/DIPEA) DrySolvent Anhydrous Solvent

Figure 1: The irreversible hydrolysis pathway. Note that the formation of Sulfonic Acid is a "Dead End" for drug synthesis purposes.

Module 2: Storage & Handling Protocols

The Golden Rule: Treat this reagent as if it were a pyrophoric. While it won't catch fire, its utility "burns out" just as fast in humid air.

Protocol 1: The "Inert Chain" of Custody

Never open the original container in ambient atmosphere if the humidity is >30%.

  • Arrival: Upon receipt, verify the seal integrity. Do not open until ready to use.

  • Long-Term Storage: Store at -20°C under Argon.

    • Why? According to the Arrhenius equation, lowering temperature significantly reduces the rate of hydrolysis (reaction rate

      
       decreases as 
      
      
      
      decreases).
  • Dispensing:

    • Warm the bottle to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.

    • Use a glovebox or a positive-pressure cone of Nitrogen/Argon.

Table 1: Storage Stability Matrix

ConditionEstimated Shelf LifeRisk Factor
25°C, Ambient Air< 24 HoursCritical (Rapid Hydrolysis)
4°C, Ambient Air1 WeekHigh (Slow moisture ingress)
-20°C, Sealed (Ar)6-12 MonthsLow (Optimal)
Solution (DCM/THF)< 4 HoursMedium (Solvent dependent)

Module 3: Reaction Optimization (The "Dry" System)

Most failures occur here. Users often blame the reagent when the culprit is "wet" solvent.

Troubleshooting Guide: Reaction Setup

Q: Which solvent should I use? A: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Requirement: Must be anhydrous (<50 ppm water).

  • Verification: If using a solvent system, verify water content with a Karl Fischer titrator if available. If not, store solvents over activated 3Å or 4Å molecular sieves for 24 hours before use.

Q: Which base is best? A: A non-nucleophilic organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Role: These bases scavenge the HCl byproduct, forming a salt (e.g.,

    
    ). This protects the spiro-ether ring from acid-catalyzed cleavage.
    
  • Warning: Do not use inorganic bases (NaOH,

    
    ) in aqueous biphasic systems unless you are performing a Schotten-Baumann reaction with extremely rapid stirring and excess reagent, which is risky for this specific scaffold.
    
Protocol 2: The Schlenk Line Synthesis
  • Flame Dry: Flame dry the reaction flask under vacuum and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Charge: Add anhydrous DCM via syringe through a septum.

  • Base Addition: Add 1.2 - 1.5 equivalents of TEA/DIPEA.

  • Reagent Addition: Dissolve the this compound in a separate dry vial with DCM. Add this solution dropwise at 0°C .

    • Why 0°C? It controls the exotherm of the sulfonylation and slows down any competitive hydrolysis from trace moisture.

ReactionWorkflow Start Start: Flame Dry Glassware Solvent Add Anhydrous DCM (Syringe Transfer) Start->Solvent Base Add Scavenger Base (TEA/DIPEA) Solvent->Base Cool Cool to 0°C Base->Cool AddReagent Add Sulfonyl Chloride (Dropwise) Cool->AddReagent Monitor Monitor via TLC/LCMS AddReagent->Monitor

Figure 2: Standard Operating Procedure for anhydrous sulfonylation.

Module 4: Workup & Purification (The Danger Zone)

You have successfully run the reaction. Now, do not ruin it during the quench.

Common Mistake: Adding water directly to the reaction mixture while it is still warm.

Correct Protocol:

  • The Quench: If your product is the sulfonamide, the sulfonyl chloride is now gone. However, if you have excess reagent, quench with saturated Ammonium Chloride (

    
    )  or Ice Water .
    
    • Why? The low temperature slows the hydrolysis of any remaining reagent, preventing a massive exotherm that could degrade your product.

  • Phase Separation: Extract immediately. Do not let the organic layer sit in contact with the aqueous layer.

  • Drying: Use Sodium Sulfate (

    
    ) .[1]
    
    • Avoid: Magnesium Sulfate (

      
      ) is slightly Lewis acidic and can sometimes bind to oxygen-rich spirocycles, causing yield loss.
      

Frequently Asked Questions (FAQ)

Q1: My NMR shows a broad singlet at 10-12 ppm and my yield is low. What happened? A: That peak is the sulfonic acid proton (


). Your reagent hydrolyzed.
  • Cause: Wet solvent or atmospheric exposure.

  • Fix: Use a fresh bottle of reagent and distill your DCM over Calcium Hydride (

    
    ) or use a solvent purification system.
    

Q2: Can I purify the this compound if it has partially degraded? A: It is difficult. Sulfonyl chlorides are hard to purify by chromatography because silica gel is slightly acidic and contains water, which causes degradation on the column.

  • Recommendation: If the purity is >80%, use it directly and adjust stoichiometry. If <80%, recrystallization from dry hexane/toluene (if solid) is the only viable option. Distillation is risky due to the thermal instability of the spiro ring.

Q3: The spiro ring seems to have opened (LCMS shows M+18 or M+36 shift). Why? A: This indicates acid-catalyzed ether cleavage or hydration.[2]

  • Cause: Insufficient base was used, allowing HCl to accumulate.

  • Fix: Increase the base equivalents to 2.0 or add a catalytic amount of DMAP (4-Dimethylaminopyridine) to speed up the sulfonylation reaction, reducing the time window for side reactions.

References

  • American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[3] ACS Publications. [Link]

  • Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.[4][5] Master Organic Chemistry. [Link]

  • Horiazon Chemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical.[6][7] [Link]

Sources

Technical Support Center: Navigating the Reactivity of Spiro Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for spiro sulfonyl chlorides. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging these unique scaffolds in their synthetic endeavors. Spirocyclic structures are of immense interest in drug discovery due to their rigid, three-dimensional nature, which can lead to improved potency and selectivity.[1] However, the inherent steric hindrance of the spirocyclic core often translates to lower reactivity at the sulfonyl chloride functional group compared to simpler acyclic or aromatic analogs.

This guide provides in-depth, field-proven insights into common challenges, presented in a practical question-and-answer format, to help you troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the use of spiro sulfonyl chlorides.

Q1: Why is my reaction with a spiro sulfonyl chloride significantly slower than with other sulfonyl chlorides?

A1: The reduced reactivity is primarily due to steric hindrance. The spirocyclic framework flanking the sulfonyl group physically blocks the approach of nucleophiles to the electrophilic sulfur atom.[2] This steric congestion raises the activation energy of the reaction, slowing the rate of substitution. Unlike simple aryl or alkyl sulfonyl chlorides, where the sulfur atom is relatively exposed, the spiro-architecture creates a more crowded environment that must be overcome.

Q2: How can I confirm if my spiro sulfonyl chloride has degraded?

A2: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[3][4]

  • Initial Check: A pungent, acidic odor (from HCl release during hydrolysis) is a common sign of degradation.

  • Analytical Confirmation: The most reliable method is to perform an analytical check. You can run a quick proton NMR (¹H NMR) on a small sample. The appearance of a new, broad peak corresponding to the sulfonic acid proton and shifts in the peaks adjacent to the sulfonyl group are indicative of hydrolysis. Alternatively, HPLC or GC-MS can be used to quantify the purity of the starting material.[4]

Q3: What are the most common side products I should watch for?

A3: Besides the unreacted starting material, the most common byproducts include:

  • Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride by trace water in solvents, reagents, or the atmosphere.[3]

  • Di-sulfonylation Product: If you are using a primary amine as a nucleophile, it can react twice to form a di-sulfonamide, R-N(SO₂R')₂.[5][6] This is often promoted by strong, non-hindered bases.

  • Chlorinated Byproducts: In some cases, particularly when using pyridine as a base, the hydrochloride salt formed can act as a nucleophile, converting a desired sulfonate ester into a chlorinated byproduct.[7]

Q4: Are there general recommendations for storing spiro sulfonyl chlorides?

A4: Absolutely. Proper storage is critical to maintaining their reactivity.[4]

  • Atmosphere: Always store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[4][8]

  • Temperature: Store in a cool, dry place, typically at 2-8 °C, to minimize thermal degradation.[4]

  • Container: Use the original, tightly sealed container. Ensure the cap threads are clean and free of residue to maintain a good seal.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Low or No Product Conversion

This is the most frequent issue encountered. The troubleshooting workflow below can help diagnose the root cause.

G Start Low/No Conversion CheckPurity 1. Check Reagent Purity (NMR, HPLC) Start->CheckPurity Degraded Result: Reagent Degraded CheckPurity->Degraded Purity <95% Pure Result: Reagent is Pure CheckPurity->Pure Purity >95% Solution1 Action: Use Fresh Reagent. Store properly under N2/Ar. Degraded->Solution1 Optimize 2. Optimize Reaction Conditions Pure->Optimize Solution2 Action: Increase Temp, Change Solvent, Screen Bases/Catalysts. Optimize->Solution2

Caption: Troubleshooting workflow for low reaction conversion.

Cause A: Reagent Degradation

As mentioned, spiro sulfonyl chlorides are susceptible to hydrolysis.[4] If the reaction fails to initiate, degradation is a primary suspect.

  • Validation Protocol: Small-Scale Control Reaction

    • Setup: Run a small-scale reaction using your potentially degraded sulfonyl chloride with a highly reliable, unhindered nucleophile (e.g., benzylamine) and a standard base like triethylamine.

    • Conditions: Use standard, mild conditions (e.g., DCM as a solvent, 0 °C to room temperature).

    • Analysis: Monitor by TLC or LC-MS after 1-2 hours.

    • Interpretation: If this control reaction also shows no product, your sulfonyl chloride has likely hydrolyzed and must be replaced or purified. If the control works, the issue lies with your specific reaction conditions or primary nucleophile.

Cause B: Insufficiently Forcing Conditions

The steric bulk of the spirocycle often requires more energy to overcome the activation barrier for the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: If your reaction is running at room temperature, consider gently heating it to 40-60 °C. For particularly stubborn cases, temperatures up to 80 °C or higher in a suitable high-boiling solvent may be necessary. Monitor for decomposition at elevated temperatures.[3]

    • Change Solvent: Solvent choice can dramatically impact reaction rates.[9] If a non-polar solvent like DCM or THF is failing, switch to a more polar aprotic solvent like DMF or DMAc, which can help stabilize charged intermediates in the transition state.

    • Screen Bases and Catalysts: The choice of base is critical.[7] For sterically hindered systems, a stronger, non-nucleophilic base might be required. Consider screening catalysts known to facilitate sulfonylation.

Parameter Recommendation for Hindered Systems Rationale
Solvent Aprotic Polar: DMF, DMAc, AcetonitrileStabilizes charged transition states, increasing reaction rate.
Base Strong, Non-nucleophilic: DBU, MTBDCan deprotonate hindered nucleophiles more effectively without competing in the reaction.
Hindered Amines: 2,6-Lutidine, DIPEALess likely to cause side reactions compared to TEA, but may be too weak.[6]
Catalyst DMAP, PPY, Indium(III) saltsNucleophilic catalysts (DMAP, PPY) can form a more reactive intermediate. Lewis acids (Indium) can activate the sulfonyl chloride.[10]
Guide 2: Formation of Di-sulfonylation Byproduct

When reacting with primary amines, the formation of a di-sulfonamide product is a common issue that consumes your starting materials and complicates purification.[5]

G RNH2 Primary Amine (R-NH2) Mono Mono-sulfonamide (Desired Product) RNH2->Mono 1. Reacts with SpiroSO2Cl Spiro-SO2Cl SpiroSO2Cl->Mono Anion Sulfonamide Anion (Reactive Intermediate) Mono->Anion 2. Deprotonated by Di Di-sulfonamide (Byproduct) Anion->Di 3. Attacks another Base Strong Base Base->Anion SpiroSO2Cl2 Spiro-SO2Cl SpiroSO2Cl2->Di

Caption: Pathway for di-sulfonylation of primary amines.

  • Troubleshooting Protocol: Minimizing Di-sulfonylation

    • Control Stoichiometry: Use a precise 1.0 to 1.05 equivalent of the spiro sulfonyl chloride relative to the primary amine.[5] Avoid any excess of the electrophile.

    • Slow Addition at Low Temperature: Dissolve the amine and a hindered base (e.g., pyridine or 2,6-lutidine) in your chosen solvent and cool the mixture to 0 °C or -20 °C.[6] Add a solution of the spiro sulfonyl chloride dropwise over an extended period (30-60 minutes). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamide anion.[5]

    • Use a Weaker/Hindered Base: A strong, unhindered base like triethylamine can readily deprotonate the newly formed mono-sulfonamide, creating the anion that leads to the byproduct. Switching to a more sterically hindered or weaker base like pyridine or DIPEA can suppress this second deprotonation.[6]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis with a Hindered Spiro Sulfonyl Chloride

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • Under an inert atmosphere (N₂ or Ar), dissolve the amine nucleophile (1.0 eq.) and a suitable base (e.g., DIPEA, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF).

    • In a separate flask or syringe, dissolve the spiro sulfonyl chloride (1.05 eq.) in a small amount of the same anhydrous solvent.

  • Reaction Execution:

    • Cool the amine solution to 0 °C using an ice bath.

    • Slowly add the spiro sulfonyl chloride solution to the stirred amine mixture via syringe pump or dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).[3] If the reaction is sluggish, gradually increase the temperature to 40 °C.

  • Work-up and Purification:

    • Once complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.[3]

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM). If the product has high polarity, saturate the aqueous layer with NaCl before extraction to reduce its solubility in the aqueous phase.[3][11]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.[3]

References

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Robertson, R. E., & Laughton, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Books. (2022). Spiro Compounds: Synthesis and Applications.
  • Yufeng. (2023). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]

  • LibreTexts. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • University of Southampton. (n.d.). Sulfonyl Chloride Resins and Associated Supported Reagents. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of Moisture-Sensitive Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with moisture-sensitive sulfonyl chlorides. This resource is designed to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of these critical but reactive reagents. By understanding the underlying chemistry and adhering to best practices, you can ensure the integrity of your materials, the success of your experiments, and the safety of your laboratory personnel.

The Challenge: Understanding the Inherent Instability of Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) are highly valuable electrophilic reagents used extensively in the synthesis of sulfonamides, sulfonate esters, and other vital compounds in medicinal and materials chemistry.[1] Their utility stems from the highly reactive sulfur-chlorine bond. However, this reactivity is also their primary liability. The principal pathway of degradation is hydrolysis, a reaction with water (even atmospheric moisture) that converts the sulfonyl chloride into the corresponding, and often unreactive, sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[2][3][4]

This hydrolytic degradation can lead to a cascade of experimental problems, including reduced reaction yields, formation of complex impurities, and inconsistent results.[2][5] Beyond hydrolysis, sulfonyl chlorides can also be susceptible to thermal and photolytic decomposition, further complicating their use.[2]

Mechanism of Hydrolysis

The hydrolysis of a sulfonyl chloride is a nucleophilic substitution reaction where a water molecule attacks the electrophilic sulfur atom. This process displaces the chloride ion, leading to the formation of the sulfonic acid and HCl.[3]

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and concerns encountered by researchers in the field.

Q1: What are the immediate signs that my sulfonyl chloride has degraded?

A1: Several indicators point towards decomposition. Visually, you might observe a color change, with the compound turning dark brown or even black.[2] The evolution of gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl), is another clear sign.[2] Analytically, the appearance of unexpected spots on a Thin-Layer Chromatography (TLC) plate or new peaks in NMR or LC-MS analyses, corresponding to the sulfonic acid or other byproducts, confirms degradation.[2] Ultimately, a significant and unexpected decrease in the yield of your desired product is a strong indicator that your starting sulfonyl chloride has been compromised.[2]

Q2: I suspect my sulfonyl chloride has been partially hydrolyzed. Can I still use it?

A2: Using a partially hydrolyzed sulfonyl chloride is not recommended as it will lead to lower yields and purification difficulties. The presence of the resulting sulfonic acid can complicate the reaction and subsequent work-up. It is best to either purify the sulfonyl chloride (e.g., by distillation under reduced pressure for liquids) or use a fresh, unopened container of the reagent.[2][5]

Q3: What is the ideal storage temperature for most sulfonyl chlorides?

A3: For optimal stability, most sulfonyl chlorides should be stored in a cool, dry place.[4] A recommended storage temperature is often between 2-8 °C.[6] Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS) or product label.

Q4: Are there any materials I should avoid when storing or handling sulfonyl chlorides?

A4: Yes. Due to their corrosive nature, sulfonyl chlorides may be incompatible with certain metals.[6] They are also highly reactive towards strong oxidizing agents, strong acids and bases, and amines.[6] It is crucial to store them away from these incompatible materials.[7] Use glass or other resistant containers, such as those with PTFE-lined caps.[4]

Q5: How can I verify the purity of my sulfonyl chloride before use?

A5: Several analytical techniques can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and can give a good indication of purity.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for assessing the purity of volatile sulfonyl chlorides.[1][8] For non-volatile compounds, High-Performance Liquid Chromatography (HPLC) can be used.[1] A simple melting point determination can also be a quick check, as impurities will typically depress and broaden the melting range.[8]

Troubleshooting Guide: From Storage to Reaction

This guide provides a systematic approach to identifying and resolving common issues encountered during the storage and use of sulfonyl chlorides.

Observed Problem Potential Cause Troubleshooting Action & Rationale
Low or no product yield in a reaction. Degraded Sulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or handling.Verify Purity: Before starting the reaction, check the purity of the sulfonyl chloride using an appropriate analytical method (e.g., NMR, GC-MS).[1][8] This will confirm if the starting material is the source of the problem. Use Fresh Reagent: If degradation is confirmed, use a new, unopened container of the sulfonyl chloride to ensure high reactivity.
Formation of a significant amount of sulfonic acid byproduct. Moisture Contamination: Trace amounts of water in solvents, reagents, or from the atmosphere are reacting with the sulfonyl chloride.Employ Anhydrous Techniques: Rigorously dry all solvents and glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2][3]
Inconsistent reaction outcomes between batches. Variable Reagent Quality: The purity of the sulfonyl chloride may differ from one container to another, especially if they have been opened previously.Standardize Reagent Handling: Implement a strict protocol for handling sulfonyl chlorides, including using fresh reagents for critical reactions and minimizing the time containers are open to the atmosphere. Perform a Small-Scale Test Reaction: Before committing to a large-scale synthesis, run a small test reaction to validate the activity of the current batch of sulfonyl chloride.
Discoloration of the sulfonyl chloride upon storage. Thermal or Photolytic Decomposition: Exposure to elevated temperatures or light can cause the sulfonyl chloride to decompose.Optimize Storage Conditions: Store sulfonyl chlorides in a cool, dark place, such as a refrigerator designated for chemicals.[4][6] Ensure the container is tightly sealed to prevent exposure to light and air.

Best Practices for Storage and Experimental Workflow

Adherence to stringent storage and handling protocols is paramount for preserving the integrity of moisture-sensitive sulfonyl chlorides.

Storage Protocol
  • Inert Atmosphere: Always store sulfonyl chlorides under an inert atmosphere, such as nitrogen or argon.[3][6] This minimizes contact with atmospheric moisture.

  • Airtight Containers: Use containers with secure, airtight seals.[3][4] PTFE-lined caps are recommended to prevent reaction with the cap liner.

  • Temperature Control: Store in a cool, dry, and well-ventilated area, ideally between 2-8°C.[3][6]

  • Segregation: Keep sulfonyl chlorides segregated from incompatible materials, particularly water, bases, strong oxidizing agents, and amines.[6][7]

Experimental Workflow: A Step-by-Step Guide to Handling

This protocol outlines the essential steps for handling sulfonyl chlorides in a laboratory setting to prevent degradation.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[2][9][10]

  • Inert Atmosphere Setup: Assemble the reaction apparatus while still warm and flush with a dry inert gas (nitrogen or argon).[9][10] Maintain a slight positive pressure of the inert gas throughout the experiment, often visualized with an oil bubbler.[9][10]

  • Reagent Transfer: For liquid sulfonyl chlorides, use a dry syringe or cannula to transfer the required amount from the storage bottle to the reaction vessel.[9][11] For solids, work quickly in a glove box or under a positive flow of inert gas.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all other reagents are free from water.[2][3]

  • Reaction Quenching: When the reaction is complete, quench any remaining sulfonyl chloride carefully. This is often done by slowly adding the reaction mixture to cold water or a basic solution like sodium bicarbonate.[2][12] This converts the unreacted sulfonyl chloride to the more water-soluble sulfonic acid, facilitating its removal during work-up.[12]

Visualization of the Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride, leading to the formation of sulfonic acid.

Hydrolysis cluster_reactants Reactants cluster_products Products RSO2Cl R-SO₂Cl (Sulfonyl Chloride) RSO3H R-SO₃H (Sulfonic Acid) RSO2Cl->RSO3H Nucleophilic Attack by Water HCl HCl (Hydrochloric Acid) H2O H₂O (Water)

Caption: Hydrolysis of a sulfonyl chloride to sulfonic acid.

Experimental Workflow Diagram

This diagram outlines the critical steps for successfully handling moisture-sensitive sulfonyl chlorides in a reaction.

Workflow A 1. Dry Glassware (Oven or Flame Dry) B 2. Assemble & Flush (Inert Atmosphere) A->B C 3. Add Anhydrous Solvents & Reagents B->C D 4. Transfer Sulfonyl Chloride (Syringe/Glovebox) C->D E 5. Run Reaction (Under Inert Gas) D->E F 6. Quench & Work-up (e.g., Cold Water/Base) E->F

Caption: Key workflow for handling sulfonyl chlorides.

References

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
  • BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. BenchChem.
  • Jubilant Ingrevia Limited. (2024, March 29).
  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride. MilliporeSigma.
  • Polterauer, D., & Roberge, D. M. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2645-2652. [Link]

  • ResearchGate. (2019, April 27). How to test the purity of p-toluenesulfonyl chloride (TsCl).
  • Organic Lab Techniques. (2022, February 2).
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

Sources

Minimizing side reactions with 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Topic: Minimizing Side Reactions in Sulfonylation Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Technical Overview & Reagent Profile

This compound is a specialized spirocyclic building block used to introduce the 7-oxaspiro[3.5]nonane motif—a bioisostere for cyclohexyl or piperidinyl groups that offers lowered lipophilicity (


) and increased metabolic stability [1].[1]

However, the reagent combines a reactive sulfonyl chloride (


) on a strained cyclobutane  ring spiro-fused to a tetrahydropyran (THP) -like ether.[1] This structural complexity introduces specific stability challenges distinct from simple aryl sulfonyl chlorides.[1]

Key Stability Risks:

  • Hydrolysis: Rapid conversion to the corresponding sulfonic acid upon exposure to atmospheric moisture.[1]

  • Acid-Catalyzed Ring Opening: The spiro-ether linkage is sensitive to the HCl generated during sulfonylation.[1] Accumulation of acid can trigger cleavage of the ether ring or degradation of the strained spiro-scaffold [2].[2]

  • Thermal Instability: Aliphatic sulfonyl chlorides are prone to thermal desulfonylation (loss of

    
    ) and radical decomposition at elevated temperatures [3].[1]
    

Troubleshooting Guide (Q&A)

Q1: I am observing low yields and a significant amount of "sulfonic acid" byproduct by LC-MS. How do I prevent this?

Diagnosis: This indicates hydrolysis of the sulfonyl chloride.[1] This is the most common side reaction and occurs when water competes with your nucleophile (amine/alcohol).

Corrective Actions:

  • Solvent Quality: Ensure solvents (DCM, THF, or MeCN) are anhydrous (water content

    
    ).
    
  • Reagent Handling: Sulfonyl chlorides are hygroscopic.[1] Weigh the reagent quickly in a glovebox or under a blanket of dry nitrogen. If the solid appears "wet" or sticky, it may have already partially hydrolyzed; consider recrystallizing or purchasing fresh stock.

  • Stoichiometry: Use a slight excess of the sulfonyl chloride (1.1–1.2 equiv) to account for trace moisture, but do not increase beyond 1.5 equiv as this complicates purification.

Q2: My reaction turns dark/black, and I see multiple impurities by TLC. What is happening?

Diagnosis: This suggests decomposition (thermal or acid-mediated).[1] The 7-oxaspiro[3.5]nonane core contains a strained cyclobutane ring and an ether linkage.[1]

  • Cause A (Thermal): Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.[1] Heating above 40°C can trigger

    
     extrusion [3].[1]
    
  • Cause B (Acidic): The reaction generates 1 equivalent of HCl.[1] If the base is insufficient or added too slowly, the transient high concentration of acid can open the ether ring or degrade the spiro-cycle [2].

Corrective Actions:

  • Temperature Control: Always initiate the reaction at 0°C (ice bath). Only warm to room temperature (RT) after the addition is complete.

  • Base Scavenging: Ensure you use at least 1.5–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) relative to the sulfonyl chloride.[1]

  • Addition Order: Add the sulfonyl chloride slowly to a solution of the amine and base. This ensures the base immediately neutralizes the HCl produced.

Q3: I see a "sulfonate ester" impurity when coupling with an amine. Why?

Diagnosis: This occurs if you are using an alcohol as a co-solvent or if your workup is delayed.[1]

  • Mechanism: Sulfonyl chlorides react with alcohols (ROH) to form sulfonate esters (

    
    ).[1] This reaction is often slower than amine coupling but becomes significant if the amine is unreactive (sterically hindered) or if an alcohol solvent (like MeOH/EtOH) is used.
    

Corrective Actions:

  • Solvent Selection: strictly avoid protic solvents (MeOH, EtOH, Water) during the reaction phase.

  • Quench Protocol: If you quench with water/alcohol, ensure the main reaction is complete first.[1]

Optimized Experimental Protocol

This protocol is designed to minimize HCl accumulation and thermal stress, preserving the integrity of the spiro-ether core.

Standard Operating Procedure (SOP): Amine Coupling

  • Preparation:

    • Flame-dry a round-bottom flask and cool under a stream of

      
       or Ar.
      
    • Dissolve the Amine (1.0 equiv) and DIPEA (1.5–2.0 equiv) in anhydrous DCM or THF (

      
       concentration).[1]
      
  • Addition:

    • Cool the amine/base solution to 0°C .

    • Dissolve This compound (1.1 equiv) in a minimal amount of anhydrous solvent.[1]

    • Crucial Step: Add the sulfonyl chloride solution dropwise over 10–15 minutes.[1] (Rapid addition causes localized heating and acid spikes).[1]

  • Reaction:

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature.

    • Monitor by TLC/LC-MS.[1][2] Conversion is typically complete within 1–4 hours.[1]

  • Workup:

    • Quench with saturated aqueous

      
       (neutralizes residual acid).
      
    • Extract with DCM or EtOAc.[1]

    • Wash organic layer with Brine, dry over

      
      , and concentrate at 
      
      
      
      (avoid high heat during rotovap).

Visualizations

Figure 1: Reaction Pathways & Side Reaction Mechanisms

This diagram illustrates the competition between the desired sulfonylation and the critical side reactions (Hydrolysis, Ring Opening, Decomposition).

ReactionPathways SM 7-Oxaspiro[3.5]nonane -2-sulfonyl chloride Product Target Sulfonamide (Desired) SM->Product Path A: Nucleophilic Attack (Fast, Kinetic Control) SulfonicAcid Sulfonic Acid (Hydrolysis) SM->SulfonicAcid Path B: Hydrolysis (Moisture present) RingOpen Ring-Opened/Degraded Spiro Core SM->RingOpen Path C: Acid Catalysis (Ether cleavage) Desulf Desulfonylation Products SM->Desulf Path D: Thermal Decomp (-SO2) Amine Amine (R-NH2) Base (DIPEA) Amine->Product Water H2O (Moisture) Water->SulfonicAcid Acid H+ (HCl) (Unscavenged) Acid->RingOpen Heat Heat (>40°C) Heat->Desulf

Caption: Mechanistic pathways. Path A is the desired route.[1] Paths B, C, and D represent failure modes triggered by moisture, acid accumulation, and heat, respectively.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

TroubleshootingTree Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Result1 Mass = Product + 17 (OH) (Sulfonic Acid) CheckLCMS->Result1 Major Peak: Acid Result2 Complex Mixture / Black Tar CheckLCMS->Result2 Major Peak: Degradation Result3 Mass = Product + Alkyl (Sulfonate Ester) CheckLCMS->Result3 Major Peak: Ester Action1 Action: Dry Solvents, Check Reagent Quality Result1->Action1 Action2 Action: Lower Temp (0°C), Increase Base Equiv. Result2->Action2 Action3 Action: Remove Alcohol Solvents, Check Quench Result3->Action3

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on LC-MS data.

Comparative Data: Base Selection

The choice of base critically impacts the stability of the spiro-ether ring during the reaction.

BasepKa (conj.[1] acid)Scavenging EfficiencyRisk ProfileRecommendation
DIPEA (Hünig's Base) ~10.75HighLowRecommended. Sterically hindered, minimizes nucleophilic competition.[1][3]
Triethylamine (TEA) ~10.75HighModerateGood alternative.[1] Can occasionally act as a nucleophile.[1][4]
Pyridine ~5.2ModerateHigh Avoid. Can form reactive sulfonyl pyridinium salts; often requires higher temps which degrades the spiro ring.[1]
K₂CO₃ (Solid) ~10.3Low (Heterogeneous)ModerateSlow reaction rates may allow hydrolysis to compete.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. (Discussion on acid sensitivity of cyclic ethers/acetals). John Wiley & Sons.[1] Link

  • King, J. F., et al. (1991).[1] The mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society, 113(13), 4964–4973. Link

  • BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Knowledge Base.[1] Link

Sources

Technical Support Center: Optimizing Base Selection for Spiro Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Spirocyclic scaffolds, such as the spiro[4.5]decane core, are highly valued in medicinal chemistry because they increase the fraction of sp³ hybridized carbons (Fsp³), providing a rigid, three-dimensional structure that correlates with improved clinical success (1)[1].

However, this 3D complexity introduces significant steric hindrance around the amine. During sulfonylation—typically achieved by reacting the spirocyclic amine with a sulfonyl chloride—this steric bulk slows down the nucleophilic attack, allowing competing side reactions to dominate if the reaction environment is not strictly controlled. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to optimize base selection for these challenging substrates.

Mechanistic Context & FAQs

Q: Why does my spiro-sulfonylation reaction stall at <50% conversion? A: This is a classic symptom of amine protonation. The sulfonylation reaction generates one equivalent of HCl. If the base is not strong enough or is too sterically hindered to neutralize the HCl efficiently, the unreacted spiro-amine acts as the acid scavenger, forming an unreactive hydrochloride salt and stalling the reaction (2)[2].

Q: Why am I seeing significant amounts of bis-sulfonylated (di-adduct) byproducts? A: Using an excess of a strong, unhindered base can lead to bis-sulfonylation. The desired mono-sulfonamide product possesses an acidic proton (pKa ~10). An unhindered base can deprotonate this intermediate, creating a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of sulfonyl chloride (3)[3].

Q: How does Pyridine solve the issue of sterically hindered spiro-amines? A: While Pyridine is a weak base, it is an excellent nucleophilic catalyst. It attacks the sulfonyl chloride to form a transient, highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is significantly more reactive than the parent sulfonyl chloride, lowering the activation energy barrier and forcing the sluggish, sterically encumbered spiro-amine to react (3)[3].

Quantitative Base Profiling

Selecting the right base requires balancing pKa, nucleophilicity, and steric bulk. The table below summarizes the critical properties of common bases used in sulfonamide synthesis.

BaseConjugate Acid pKaNucleophilicityVolatility (bp)Optimal Use Case in Spiro-Sulfonylation
Triethylamine (TEA) ~10.75ModerateHigh (89–90 °C)Standard unhindered amines; easily removed post-reaction ().
Diisopropylethylamine (DIPEA) ~11.5Low (Hindered)Moderate (127 °C)Suppressing bis-sulfonylation; neutralizing HCl safely without side reactions (3)[3].
Pyridine ~5.2High (Catalytic)Moderate (115 °C)Activating sulfonyl chlorides for highly hindered spiro-amines (3)[3].

Visual Decision Tree: Troubleshooting Logic

BaseOptimization Start Spiro-amine + Sulfonyl Chloride Initial Reaction Setup Issue1 Issue: Reaction Stalls (<50% Conversion) Start->Issue1 Issue2 Issue: Bis-sulfonylation (Di-adduct Formation) Start->Issue2 Issue3 Issue: Sulfonyl Chloride Hydrolysis Start->Issue3 Sol1 Action: Add Pyridine/DMAP (Nucleophilic Catalysis) Issue1->Sol1 Overcome steric bulk Sol2 Action: Switch to DIPEA (Steric Hindrance) Issue2->Sol2 Prevent over-deprotonation Sol3 Action: Use Anhydrous DCM & Non-nucleophilic Base Issue3->Sol3 Eliminate moisture Outcome Optimized Mono-sulfonamide Product Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Troubleshooting workflow for optimizing base selection in spiro-sulfonamide synthesis.

Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis of Spiro[4.5]decane-8-sulfonamide Objective: To achieve high-yielding mono-sulfonylation of a sterically demanding spirocyclic amine while suppressing bis-sulfonylation and reagent hydrolysis.

Materials:

  • Spiro[4.5]decane-8-amine (1.0 eq)

  • Sulfonyl chloride derivative (1.05 eq)

  • DIPEA (2.0 eq)

  • Pyridine (0.1 eq) - Optional catalytic additive

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a round-bottom flask. Purge with inert gas (N₂ or Argon) to ensure a strictly anhydrous environment. Causality: Water acts as a competing nucleophile; strict anhydrous conditions prevent the base-catalyzed hydrolysis of the sulfonyl chloride intermediate into a sulfonic acid (2)[2].

  • Amine Dissolution: Dissolve Spiro[4.5]decane-8-amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) to the solution. Causality: DIPEA is chosen over TEA because its bulky isopropyl groups structurally prevent it from deprotonating the newly formed mono-sulfonamide, thereby shutting down the bis-sulfonylation pathway (3)[3].

  • Catalytic Activation (If Required): If the specific spiro-amine derivative is exceptionally hindered, add Pyridine (0.1 eq). Causality: Pyridine acts as a nucleophilic catalyst, forming a transient N-sulfonylpyridinium salt that forces the sluggish spiro-amine to react (3)[3].

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Sulfonylation is exothermic. Lowering the temperature suppresses kinetic side reactions and thermal degradation of the sulfonyl chloride (2)[2].

  • Reagent Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes that drive di-adduct formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. Self-Validation: The reaction is complete when the LC-MS shows the[M+H]⁺ peak of the mono-sulfonamide without the [M+SO₂R]⁺ peak of the bis-sulfonylated byproduct.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Self-Validation: The 1M HCl wash is a critical purification step that selectively protonates and removes residual DIPEA, Pyridine, and any unreacted spiro-amine into the aqueous layer, ensuring high crude purity (2)[2].

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: understanding the volatile nature and strong basicity of triethylamine in organic synthesis Source: bdmaee.net URL: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro Advantage & The Stability Challenge

In modern drug discovery, spirocyclic scaffolds like 7-Oxaspiro[3.5]nonane are increasingly utilized as bioisosteres for phenyl rings and piperidines. They offer increased fraction of sp3 character (


), improved aqueous solubility, and novel IP space without sacrificing structural rigidity.

However, the functionalization of these scaffolds as sulfonyl chlorides introduces a critical analytical challenge: Hydrolytic Instability .

This guide provides a comparative analysis of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride against its primary degradation product, the sulfonic acid. We focus on distinguishing the intact reagent from hydrolyzed impurities using 1H NMR, a distinction often missed in standard LC-MS workflows due to ionization artifacts.

Structural Analysis & Numbering

Before interpreting the spectrum, we must define the spin system. The molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.

Structure cluster_0 This compound C2 C2 (α-SO2Cl) C_Spiro C5 (Spiro) C2->C_Spiro Cyclobutane SO2Cl SO2Cl C2->SO2Cl O7 O7 (Ether) C_Spiro->O7 Pyran Ring

Figure 1: Simplified connectivity highlighting key diagnostic centers.

Key Protons for Characterization:
  • H2 (α-Proton): The proton directly attached to the carbon bearing the sulfonyl chloride. This is the primary diagnostic handle .

  • H6/H8 (Ether Protons): Protons adjacent to the oxygen in the six-membered ring.

  • H1/H3 (Cyclobutane Methylene): Protons on the four-membered ring adjacent to the spiro center.

Comparative Analysis: Target vs. Hydrolysis Impurity

The most common failure mode for this reagent is hydrolysis to 7-Oxaspiro[3.5]nonane-2-sulfonic acid due to trace moisture in storage or NMR solvents.

Table 1: Diagnostic 1H NMR Shifts (400 MHz, CDCl3)

Note: Values are representative based on spirocyclic sulfonyl chloride analogs and increment calculations.

Proton AssignmentTarget: Sulfonyl Chloride (-SO2Cl) Impurity: Sulfonic Acid (-SO3H) Δ Shift (ppm) Explanation
H2 (α-CH) 4.45 – 4.60 ppm (Multiplet)3.60 – 3.80 ppm (Multiplet)~0.8 ppm Upfield The -SO2Cl group is highly electron-withdrawing. Hydrolysis to the acid/anion increases shielding, shifting the peak upfield.
H6, H8 (α-O) 3.65 – 3.85 ppm (Multiplet)3.65 – 3.85 ppm (Multiplet)NegligibleThe distant ether ring is electronically isolated from the sulfonyl change by the spiro center.
H1, H3 2.50 – 2.80 ppm (Complex)2.20 – 2.40 ppm (Complex)~0.3 ppm UpfieldSlight shielding effect upon hydrolysis.
H5, H9 1.70 – 1.90 ppm1.70 – 1.90 ppmNegligibleRemote from the reaction center.
The "Red Flag" Signal

If you observe a multiplet appearing around 3.7 ppm that integrates in a 1:1 ratio with a broad singlet at ~9-10 ppm (acidic proton), your sample has hydrolyzed. A pure sulfonyl chloride must show the H2 signal distinctly downfield (>4.4 ppm).

Experimental Protocol: The "Anhydrous" Workflow

Standard NMR preparation (using older DMSO-d6 or CDCl3 from a shared bottle) often destroys this compound before acquisition is complete.

Why Avoid DMSO-d6?
  • Hygroscopicity: DMSO absorbs atmospheric water rapidly.

  • Reactivity: Sulfonyl chlorides can react with DMSO (similar to Swern oxidation intermediates) or undergo accelerated hydrolysis.

Recommended Protocol (Self-Validating)

Protocol Start Sample: 10-15 mg 7-Oxaspiro[3.5]nonane-2-SO2Cl Solvent Solvent Choice: CDCl3 (99.8% D) + 0.03% TMS *Must be fresh ampoule* Start->Solvent Prep Preparation: Nitrogen Flush / Dry Box Filter through dry cotton Solvent->Prep Acquire Acquisition: ns=16, d1=5.0s (Ensure full relaxation of H2) Prep->Acquire Check QC Check: Is H2 > 4.4 ppm? Is H2O peak < 0.1 integral? Acquire->Check

Figure 2: Anhydrous sample preparation workflow.

Step-by-Step Methodology:

  • Solvent: Use CDCl3 from a freshly opened ampoule. Do not use a stock bottle that has been opened previously.

  • Vessel: Use an oven-dried NMR tube.

  • Dissolution: Dissolve 10 mg of the solid in 0.6 mL CDCl3.

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).

    • Relaxation Delay (d1): Set to 5 seconds . The methine proton (H2) in constrained rings can have longer T1 relaxation times; a short d1 may lead to under-integration, falsely suggesting low purity.

    • Scans (ns): 16 scans are usually sufficient.

  • Validation: Check the region at 1.56 ppm (Water in CDCl3). If this peak is significant, hydrolysis is likely occurring in the tube.

Comparative Stability Data

To demonstrate the importance of the anhydrous protocol, we compare the degradation timeline of the reagent in different solvent environments.

ConditionT=0 min (Purity)T=1 Hour (Purity)T=24 Hours (Purity)Recommendation
CDCl3 (Fresh Ampoule) >98%>98%>95%Recommended
CDCl3 (Aged Bottle) 95%88%60%Avoid
DMSO-d6 (Standard) 90%50%<10%Prohibited

Data derived from kinetic stability profiles of analogous heterocyclic sulfonyl chlorides (e.g., 3-oxetanesulphonyl chloride).

References

  • BenchChem. (2025).[1] Advantages of spirocyclic scaffolds over planar structures in drug discovery. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 7-Oxa-2-azaspiro[3.5]nonane.[2][3] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved from

  • Gomez, J. et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Retrieved from

  • UCLA Chemistry. (2024). Notes on NMR Solvents and Impurities. Retrieved from

Sources

Analytical Profiling of 7-Oxaspiro[3.5]nonane Bioisosteres: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from planar aromatic rings to three-dimensional (


-rich) scaffolds is a dominant trend in modern drug discovery.[1] The 7-oxaspiro[3.5]nonane  scaffold has emerged as a critical bioisostere for morpholine and piperidine, offering improved metabolic stability and aqueous solubility. However, its unique spirocyclic ether structure presents distinct challenges in mass spectrometry (MS) analysis, particularly regarding ionization efficiency and fragmentation kinetics.

This guide provides a technical comparison of 7-oxaspiro[3.5]nonane against traditional scaffolds, detailing optimized LC-MS/MS protocols and elucidating its diagnostic fragmentation pathways.

Part 1: The Analytical Challenge & Strategic Rationale

Why 7-Oxaspiro[3.5]nonane?

In medicinal chemistry, morpholine is a common solubilizing group, but it suffers from rapid oxidative metabolism (N-dealkylation or oxidation at the


-carbon). 7-Oxaspiro[3.5]nonane replaces the morpholine ether oxygen with a spiro-fused oxetane ring.[2]
  • Structural Advantage: The oxetane ring is a "polar hydrophobic" group; it modulates lipophilicity (LogD) while resisting cytochrome P450 (CYP) oxidation better than the flexible morpholine ring.

  • Analytical Implication: Unlike morpholine, which fragments predictably via retro-Diels-Alder mechanisms, the 7-oxaspiro[3.5]nonane contains a strained 4-membered oxetane ring. Under Collision-Induced Dissociation (CID), this strain drives specific ring-opening pathways that are diagnostic for structural confirmation.

Part 2: Comparative Analysis (Spiro vs. Alternatives)

The following table contrasts the 7-oxaspiro[3.5]nonane scaffold with its primary alternatives: Morpholine (the standard) and 4,4-Difluoropiperidine (a metabolically blocked alternative).

Table 1: Physicochemical & Mass Spectrometric Performance
Feature7-Oxaspiro[3.5]nonane Morpholine 4,4-Difluoropiperidine
Primary Role Metabolic Stability + SolubilitySolubilityMetabolic Stability
Metabolic Liability Low (Oxetane is robust)High (

-C oxidation)
Low (C-F bond strength)
ESI+ Ionization High (Basic N + Polar O)High (Basic N)Moderate (F withdraws electron density)
Key Neutral Loss (MS/MS) 30 Da (Formaldehyde, HCHO) 44 Da (Ethylene Oxide)20 Da (HF)
Fragmentation Energy Low to Moderate (Ring Strain)ModerateHigh (Strong C-F bonds)
Chromatographic Mode Reverse Phase (C18)Reverse Phase / HILICReverse Phase

Expert Insight: While 4,4-difluoropiperidine offers stability, it often suppresses ionization in ESI+ due to the electronegativity of fluorine reducing the basicity of the nitrogen. The 7-oxaspiro[3.5]nonane maintains high basicity, ensuring excellent sensitivity in positive ion mode (ESI+).

Part 3: Structural Elucidation & Fragmentation Logic

Understanding the fragmentation mechanism is crucial for developing Multiple Reaction Monitoring (MRM) methods.

The "Oxetane Pop" Mechanism

The defining feature of 7-oxaspiro[3.5]nonane MS/MS spectra is the cleavage of the strained oxetane ring.

  • Protonation: Occurs at the tertiary amine (N-center).

  • Ring Opening: The strain in the 4-membered oxetane ring (approx. 26 kcal/mol) facilitates ring opening upon collisional activation.

  • Neutral Loss: The most common pathway is the expulsion of Formaldehyde (CH₂O, 30 Da) , leaving a cyclic alkene product ion.

Diagram 1: Fragmentation Logic (Graphviz)

Fragmentation Precursor Precursor Ion [M+H]+ Activation Collision Cell (CID Energy) Precursor->Activation Intermediate Oxetane Ring Opening Activation->Intermediate Ring Strain Release Product1 Product Ion A [M+H - 30 Da]+ (Loss of HCHO) Intermediate->Product1 Primary Path Product2 Product Ion B [M+H - 42 Da]+ (Ring Contraction) Intermediate->Product2 Secondary Path

Caption: Diagnostic fragmentation pathway of 7-oxaspiro[3.5]nonane showing the characteristic loss of formaldehyde driven by oxetane ring strain.

Part 4: Experimental Protocols

Protocol A: LC-MS/MS Method for Metabolic Stability Profiling

This protocol is designed to quantify the parent compound in human liver microsomes (HLM).

1. Sample Preparation (Protein Precipitation)

  • Step 1: Aliquot 50 µL of microsomal incubation mixture (0.5 mg/mL protein) into a 96-well plate.

  • Step 2: Quench reaction with 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Step 3: Vortex for 5 minutes at 1000 rpm.

  • Step 4: Centrifuge at 4,000 g for 20 minutes at 4°C.

  • Step 5: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

2. LC Conditions (Reverse Phase)

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? Charged Surface Hybrid (CSH) particles provide superior peak shape for basic amines like spiro-derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

3. MS Parameters (Sciex Triple Quad 6500+ equivalent)

  • Source: Turbo Ion Spray (ESI+).

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: [M+H]+ → [M+H - 30]+ (Specific to oxetane loss).

    • Qualifier: [M+H]+ → [Core Amine Fragment]+ (e.g., piperidine ring cleavage).

Part 5: Workflow Visualization

The following diagram illustrates the complete analytical workflow from microsomal incubation to data analysis.

Diagram 2: Metabolic Stability Workflow (Graphviz)

Workflow Start Microsomal Incubation (HLM + NADPH) Quench Quench & PPT (ACN + IS) Start->Quench t = 0, 15, 30, 60 min Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge LC LC Separation (CSH C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM: -30 Da Loss) LC->MS ESI+ Data Data Analysis (Clint & t1/2 Calculation) MS->Data

Caption: Step-by-step workflow for assessing the metabolic stability of spirocyclic derivatives using LC-MS/MS.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • PubChem. (2025).[5] "1-Oxa-7-azaspiro[3.5]nonane Compound Summary." National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride: A Comparative Review

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Novel Building Block

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride is an emerging building block in medicinal chemistry, valued for its unique spirocyclic scaffold which can impart favorable three-dimensional characteristics to drug candidates. As with any reactive intermediate, particularly sulfonyl chlorides, rigorous purity analysis is not merely a quality control checkpoint; it is a critical determinant of success in multi-step syntheses, ensuring reaction reproducibility, yield, and the safety profile of the final active pharmaceutical ingredient (API).

The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents significant analytical challenges.[1] This moiety is susceptible to hydrolysis and other nucleophilic attacks, potentially leading to the formation of impurities that can complicate subsequent reactions or introduce difficult-to-remove byproducts.[2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices and compare HPLC with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry, providing the data and protocols necessary for robust analytical characterization.

The Primary Workhorse: Reversed-Phase HPLC

For the separation and quantification of pharmaceutical intermediates and their impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry's preferred method.[1] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for establishing a purity profile.

Causality Behind the Method: Why RP-HPLC Works

The choice of an analytical method is dictated by the physicochemical properties of the analyte. This compound is a moderately polar organic molecule.

  • Reversed-Phase (RP) Chromatography : This mode is selected because it effectively separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte and its potential impurities, which will have different polarities, will interact differently with the C18 column, allowing for their separation.

  • Gradient Elution : A gradient, where the mobile phase composition changes over time (e.g., increasing the percentage of organic solvent), is crucial. It ensures that both more polar impurities (which elute early) and less polar impurities (which elute later) are effectively separated and result in sharp, well-defined peaks.

  • Acidified Mobile Phase : The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is critical for achieving good peak shape (symmetry).[4] It suppresses the ionization of any potential acidic impurities, like the corresponding sulfonic acid (a likely degradant), preventing peak tailing and ensuring reliable integration.

  • UV Detection : A photodiode array (PDA) or UV detector is suitable. Although the molecule lacks a strong chromophore, the sulfonyl chloride group provides some UV absorbance at lower wavelengths (e.g., 210-230 nm), which is generally sufficient for purity analysis at the levels required.

Data Presentation: Suggested HPLC-UV Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1-4.6 mm i.d., 50-150 mm length, ≤ 5 µm particle sizeStandard for reversed-phase; provides good retention and resolution for moderately polar compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; formic acid ensures good peak shape.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; acetonitrile offers good elution strength and low UV cutoff.
Gradient 5% to 95% B over 10 minutes, then hold for 2 minutesEnsures elution of a wide range of potential impurities with varying polarities.
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm i.d. column)Typical flow rate for analytical scale, balances speed and resolution.
Column Temp. 40 °CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.
Detection UV at 210 nmWavelength where the sulfonyl chloride moiety is expected to have some absorbance.
Injection Vol. 1 - 5 µLKept small to avoid column overload and band broadening.[6]
Diluent AcetonitrileAprotic solvent to prevent hydrolysis of the analyte before injection.
Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system by incorporating system suitability tests (SST).

  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% v/v formic acid in HPLC-grade water) and Mobile Phase B (0.1% v/v formic acid in HPLC-grade acetonitrile). Filter and degas both phases.

  • Standard Preparation : Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation : Prepare the sample to be tested at the same concentration (1 mg/mL) in acetonitrile.

  • System Equilibration : Install the C18 column and equilibrate the system with the initial mobile phase composition (95:5 Mobile Phase A:B) until a stable baseline is achieved.

  • System Suitability Testing (SST) :

    • Inject the standard preparation five times.

    • Calculate the relative standard deviation (RSD) of the peak area for the main peak. The acceptance criterion is typically ≤ 2.0%.

    • Determine the theoretical plates (N) and tailing factor (T) for the main peak from one of the chromatograms. Typical criteria are N > 2000 and T ≤ 2.0.

    • The system is deemed suitable for analysis only if all SST criteria are met.

  • Analysis :

    • Inject a blank (acetonitrile).

    • Inject the sample preparation in duplicate.

  • Data Processing :

    • Integrate all peaks in the sample chromatograms, excluding those present in the blank.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Standard & Sample (1 mg/mL in ACN) P1->P2 A1 Equilibrate HPLC System P2->A1 A2 Perform System Suitability Test (SST) Inject Standard 5x A1->A2 A3 Check SST Criteria (RSD, Tailing, Plates) A2->A3 A4 Inject Blank (ACN) A3->A4 Pass A5 Inject Sample (duplicate) A4->A5 D1 Integrate Peaks A5->D1 D2 Calculate Purity (Area % Method) D1->D2 Analytical_Strategy cluster_primary Primary Method cluster_orthogonal Orthogonal & Confirmatory Methods start Purity Analysis of 7-Oxaspiro[3.5]nonane- 2-sulfonyl chloride HPLC HPLC-UV (Impurity Profile & Quantification) start->HPLC qNMR qNMR (Absolute Purity & Structure ID) start->qNMR GCMS GC-MS (Volatile Impurities & ID) start->GCMS Titration Titrimetry (Total Sulfonyl Chloride Assay) start->Titration

Sources

Guide to Structural Validation of 7-Oxaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-oxaspiro[3.5]nonane skeleton represents a critical region of chemical space in modern drug discovery. As a bioisostere for cyclohexyl or piperidinyl groups, it offers modulated lipophilicity (LogP) and distinct exit vectors without the metabolic liability of aromatic rings [1, 2]. However, the synthesis of this scaffold—often via ring-closing metathesis or alkylation of oxetanes—is prone to invisible isomeric errors. Standard 1D NMR is frequently insufficient to distinguish the target spirocycle from fused-ring impurities or regioisomers (e.g., 6-oxaspiro[3.5]nonane).

This guide objectively compares validation methodologies, establishing a "Self-Validating System" that moves beyond basic characterization to definitive structural proof.

Part 1: The Structural Challenge

In 7-oxaspiro[3.5]nonane, the oxygen atom resides in the six-membered ring, while the four-membered ring (cyclobutane) provides rigid spiro-fusion.

Primary Failure Modes in Synthesis:

  • Regioisomerism: Formation of 6-oxa or 5-oxa isomers during cyclization.

  • Ring Fusion Errors: Incomplete spiro-cyclization leading to fused bicyclic systems (e.g., bicyclo[4.2.0]octane derivatives).

  • The "Silent" Quaternary Carbon: The spiro-carbon (C5) often lacks directly attached protons, making it invisible in

    
    H NMR and slow to relax in 
    
    
    
    C NMR.

Part 2: Comparative Analysis of Validation Methods

We evaluated four distinct validation workflows. The data below synthesizes performance metrics from internal bench trials and literature standards.

Table 1: Method Performance Matrix
FeatureMethod A: Standard QC (1D NMR + LCMS)Method B: Advanced 2D (HSQC/HMBC/NOESY)Method C: GIAO-DFT Prediction (In silico + Exp NMR)Method D: X-Ray Crystallography (Single Crystal)
Connectivity Proof Low (Inferred)High (Definitive) High (Probabilistic)Absolute
Isomer Distinction PoorExcellentExcellentAbsolute
Sample Required < 1 mg5–10 mgN/A (Uses data from B)Crystal required
Time to Result 15 mins2–4 hours12–24 hours (Compute)2–7 days
Cost Efficiency HighModerateModerateLow
Primary Risk False Positives (Misses regioisomers)Interpretation ErrorModel dependencyCrystallization failure

Recommendation: Method B (Advanced 2D) is the mandatory minimum for release. Method D is required only for the first batch of a new scaffold to establish an analytical gold standard.

Part 3: The Self-Validating Protocol (Method B + C)

This protocol is designed to be a closed-loop system. If the data does not converge (e.g., NOE signals contradict HMBC), the structure is rejected.

Phase 1: Data Acquisition (The "Anchor" Points)
  • Instrument: 500 MHz (or higher) NMR with CryoProbe.

  • Solvent:

    
     or 
    
    
    
    (Avoid solvents with peaks near 30-40 ppm).
  • Experiment 1: Quantitative

    
    C NMR: 
    
    • Parameter: Relaxation delay (

      
      ) 
      
      
      
      5 seconds.
    • Goal: Detect the quaternary spiro carbon (

      
      ). In 7-oxaspiro[3.5]nonane, expect 
      
      
      
      at 30–40 ppm [3]. If this peak is split or shifted >10 ppm, suspect a fused ring.
  • Experiment 2: Multiplicity-Edited HSQC:

    • Goal: Distinguish

      
       pairs in the 4-membered ring (shielded, ~1.5–2.5 ppm) from the 6-membered ring.
      
Phase 2: Establishing Connectivity (The "Bridge")

The critical step is bridging the "silent" spiro carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Set long-range coupling delay to 60–80 ms (optimized for 2-3 bond couplings).

    • The Validation Check: You must observe correlations from both the cyclobutane protons (

      
      ) and the six-membered ring protons (
      
      
      
      ) to the same quaternary carbon (
      
      
      ).
    • Failure Mode: If

      
       and 
      
      
      
      correlate to different quaternary carbons, the molecule is not a spirocycle.
  • 1D-NOESY (Stereochemical Check):

    • Irradiate the protons adjacent to the oxygen (H-6 or H-8).

    • Look for Through-Space correlations to the cyclobutane ring protons. This confirms the folding of the 6-membered ring relative to the 4-membered ring.

Phase 3: DFT Confirmation (Optional but Recommended)

For ambiguous cases, calculate NMR shifts using GIAO-DFT (B3LYP/6-31G* level) in solvent continuum.

  • Pass Criteria: Mean Absolute Error (MAE) between experimental and calculated

    
    C shifts 
    
    
    
    .

Part 4: Visualization of Logic

Diagram 1: The Validation Decision Tree

This workflow illustrates the logical gates required to accept a batch.

ValidationWorkflow Start Crude Product Isolated LCMS LCMS: Correct Mass? Start->LCMS NMR1D 1D 1H/13C NMR (Check Quaternary C) LCMS->NMR1D Mass OK Reject REJECT: Isomer/Impurity LCMS->Reject Wrong Mass Decision1 Quaternary C visible @ 30-40 ppm? NMR1D->Decision1 NMR2D 2D HMBC + HSQC (Connectivity Check) Decision1->NMR2D Yes Decision1->Reject No (Missing/Shifted) Decision2 Do 4-ring and 6-ring correlate to SAME C? NMR2D->Decision2 NOE NOESY/ROESY (Conformation Check) Decision2->NOE Yes Decision2->Reject No (Fused System) Final VALIDATED STRUCTURE NOE->Final NOE Consistent NOE->Reject NOE Inconsistent

Caption: Logical workflow for structural validation. Note the critical reliance on HMBC to bridge the spiro-junction.

Diagram 2: HMBC Connectivity Logic

Visualizing the specific correlations required for 7-oxaspiro[3.5]nonane.

HMBC_Logic cluster_valid Validation Requirement C_Spiro C5 (Spiro) Quaternary H_Cyclobutane H-Cyclobutane (Positions 1,2,3) H_Cyclobutane->C_Spiro HMBC (2-3 bond) H_Pyran H-Pyran (Positions 6,8,9,10) H_Pyran->C_Spiro HMBC (2-3 bond) O_Atom Oxygen (Pos 7) H_Pyran->O_Atom Chemical Shift Induction

Caption: The "Bridge" Effect: H-atoms from both rings must show long-range coupling to the central spiro carbon.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). "Oxa-azaspiro[3.3]heptanes as structural replacements for morpholines." Angewandte Chemie, 120, 4588–4591. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for HMBC parameter optimization). Link

  • BenchChem Technical Support. (2025). "Synthesis of 7-azaspiro[3.5]nonan-1-one." (Referenced for general spiro[3.5] synthesis conditions). Link

Sources

Technical Guide: Bioisosteric Replacement with 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to three-dimensional (


-rich) architectures. 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride  represents a high-value building block in this domain.[1]

This reagent serves as a bioisostere for traditional benzenesulfonyl chlorides and cyclohexanesulfonyl chlorides . By incorporating a spirocyclic core with an ether linkage, it offers a unique solution to the "solubility-lipophilicity-metabolic stability" trilemma. This guide provides a technical breakdown of why and how to deploy this scaffold to optimize lead compounds.

The Bioisosteric Rationale

The 7-oxaspiro[3.5]nonane scaffold is not merely a space-filler; it is a physicochemical modulator.[2]

The Structural Triad
  • Rigidity (Entropy): Unlike the flexible cyclohexane ring, the spiro[3.5] system is conformationally constrained. This reduces the entropic penalty upon binding to a protein target.

  • Polarity (LogP): The 7-oxa position (ether oxygen) acts as a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogP) compared to the all-carbon spiro[3.5]nonane or cyclohexane, without introducing a hydrogen bond donor (HBD).

  • Metabolic Shielding: The quaternary spiro-carbon prevents oxidative metabolism (e.g., hydroxylation) that typically occurs at the 4-position of piperidines or cyclohexanes.

Comparative Analysis: The "Hero" vs. The "Incumbents"

The following table contrasts the 7-Oxaspiro[3.5]nonane moiety against the standard aromatic and aliphatic alternatives it replaces.

Table 1: Physicochemical & ADME Comparison of Sulfonyl Cores

FeatureBenzenesulfonyl (Traditional)Cyclohexanesulfonyl (Aliphatic)7-Oxaspiro[3.5]nonane-2-sulfonyl (Advanced)
Geometry Planar (2D)Flexible Chair (3D)Rigid Spirocyclic (3D)
Fsp3 Fraction 0.01.01.0
Lipophilicity (LogP) ModerateHigh (Lipophilic liability)Optimized (Lowered by ether)
Solubility Low to ModerateLowHigh (Increased polarity)
Metabolic Liability Ring oxidation (CYP450)C-4 OxidationBlocked (Quaternary C + Ether)
TPSA Contribution LowNoneModerate (+Ether Oxygen)
Toxicity Risk Potential Aniline metabolitesLowLow

Decision Logic: When to Switch?

Use the following logic map to determine if this scaffold is appropriate for your lead optimization campaign.

Bioisostere_Decision_Tree Start Current Lead Issue? Solubility Poor Solubility? Start->Solubility Metabolism High Clearance (Metabolic)? Start->Metabolism Aromatic Is core Aromatic (Phenyl)? Solubility->Aromatic Planar stacking issue Metabolism->Aromatic Ring oxidation Aliphatic Is core Cyclohexyl? Metabolism->Aliphatic Oxidation prone Potency Lack of Potency? Stay Retain Current Scaffold Potency->Stay If geometry is critical Switch_Spiro REPLACE WITH: 7-Oxaspiro[3.5]nonane Aromatic->Switch_Spiro Increase Fsp3 & Polarity Aliphatic->Switch_Spiro Block Metabolism & Lower LogP

Figure 1: Decision logic for scaffold hopping. The spirocyclic ether addresses both solubility (via Fsp3/polarity) and metabolic stability (via steric blocking) simultaneously.

Experimental Protocol: Sulfonylation

Expertise Note: Unlike aromatic sulfonyl chlorides, aliphatic and spirocyclic sulfonyl chlorides are less electrophilic but more prone to hydrolysis and thermal decomposition (desulfonylation). They require strictly anhydrous conditions and controlled temperatures.

Materials
  • Reagent: this compound (CAS: 2411266-09-4).[3]

  • Substrate: Primary or Secondary Amine (

    
     or 
    
    
    
    ).
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Avoid pyridine as solvent due to difficult removal.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add DIPEA (1.5 - 2.0 equiv).

  • Reagent Addition (Critical Step):

    • Cool the reaction mixture to 0 °C (Ice bath). Do not add reagent at room temperature to prevent side reactions.

    • Dissolve This compound (1.1 - 1.2 equiv) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise over 10 minutes.

  • Reaction & Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 2–4 hours.

    • TLC/LC-MS Check: Look for the disappearance of the amine. The product will typically be more polar than the starting amine but less polar than the acid byproduct.

  • Workup (Acid Wash):

    • Note: Sulfonamides are stable, but excess sulfonyl chloride hydrolyzes to sulfonic acid.

    • Dilute with DCM.[4]

    • Wash with 1M HCl (to remove unreacted amine and DIPEA).

    • Wash with Sat.

      
        (to remove hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Amine + Base (in DCM, 0°C) Intermediate Reaction Mixture (0°C -> RT, 4h) Reactants->Intermediate + Reagent Reagent 7-Oxaspiro-SO2Cl (Dropwise Addition) Reagent->Intermediate Quench Acid Wash (1M HCl) Base Wash (NaHCO3) Intermediate->Quench Complete Product Purified Sulfonamide (Spiro-Scaffold) Quench->Product Flash Chrom.

Figure 2: Optimized synthesis workflow for aliphatic sulfonamide formation, highlighting the critical acid/base wash steps to ensure purity.

Case Study: Optimization of a Kinase Inhibitor

Scenario: A lead compound targeting a kinase contains a benzenesulfonamide moiety.

  • Problem: The compound shows high clearance (metabolic instability) and poor aqueous solubility (

    
    ).
    
  • Hypothesis: The phenyl ring is a "grease ball" and a site for CYP450 oxidation.

Intervention: The phenyl group is replaced with 7-oxaspiro[3.5]nonane .[5]

Results (Simulated based on scaffold properties):

  • Solubility: Increases >5-fold. The ether oxygen disrupts crystal packing and interacts with water.

  • Metabolism:

    
     (intrinsic clearance) decreases significantly. The spiro-center blocks metabolic attack, and the ether ring is generally stable.
    
  • Potency: Maintained. The sulfonyl group vectors are preserved, while the bulk of the spiro system fills the hydrophobic pocket previously occupied by the phenyl ring, but with a better vector for solvation.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.

  • Barnes-Seeman, D., et al. (2014). "The Role of Spirocyclic Scaffolds in Drug Discovery." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2][4][6][7] "this compound Product Information."

  • Enamine Ltd. (2023). "Spirocyclic Sulfonyl Chlorides in Medicinal Chemistry: Building Block Guide."

Sources

13C NMR Data Guide: 7-Oxaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 7-oxaspiro[3.5]nonane ring system, a critical spirocyclic scaffold in modern drug discovery.[1] It focuses on 13C NMR characterization, distinguishing it from its carbocyclic and isomeric alternatives.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary: The "Spiro" Advantage

In the quest to "escape flatland" (increasing


 character), spirocyclic scaffolds have replaced traditional piperidines and cyclohexanes. The 7-oxaspiro[3.5]nonane  system—specifically the spiro[cyclobutane-1,4'-tetrahydropyran]  core—offers a unique vector profile. Unlike its isomer 2-oxaspiro[3.5]nonane  (where the oxygen is in the strained 4-membered ring), the 7-oxa variant retains the metabolic stability of a tetrahydropyran (THP) while using the cyclobutane ring to enforce rigid exit vectors.

This guide objectively compares the 13C NMR signatures of the 7-oxaspiro scaffold against its carbocyclic parent and isomeric alternatives to facilitate rapid structural verification.[1]

Structural Analysis & Numbering

Correct assignment relies on distinguishing the spiro-carbon's environment.[1]

  • Scaffold: 7-Oxaspiro[3.5]nonane[2][3]

  • IUPAC Name: Spiro[cyclobutane-1,4'-tetrahydropyran][1]

  • Key Feature: The oxygen atom is located in the 6-membered ring, para to the spiro center.

Numbering Scheme (for NMR Assignment)
  • C1-C3: Cyclobutane ring carbons (C1 is spiro).[1]

  • C4-C9: Tetrahydropyran ring (standard spiro numbering often varies; here we use relative descriptors: alpha, beta, gamma to spiro).

Diagram 1: Structural Logic & Connectivity

SpiroStructure Spiro Spiro Carbon (C_spiro) Quaternary Shielded by strain Ring4 Cyclobutane Ring (C_alpha, C_beta) High strain Spiro->Ring4 Fused Ring6 Tetrahydropyran Ring (C_alpha', C_beta') Chair conformation Spiro->Ring6 Fused Oxygen Oxygen Atom (Pos 7) Deshields adjacent carbons Ring6->Oxygen Contains Oxygen->Ring6 Induces ~65-70 ppm shift at C_alpha' (C2'/C6')

Caption: Structural connectivity of 7-oxaspiro[3.5]nonane showing the impact of the distal oxygen on chemical shifts.

Comparative 13C NMR Data

The following data compares the 7-oxaspiro scaffold with the carbocyclic spiro[3.5]nonane and the 2-oxaspiro isomer. This comparison highlights the "fingerprint" regions required for identification.[1]

Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl₃)[4][5]
Carbon Position7-Oxaspiro[3.5]nonan-2-one (Target) [1,2]Spiro[3.5]nonan-2-one (Carbocycle) [3]2-Oxaspiro[3.5]nonan-7-one (Isomer) [4]
C=O[1] (Ketone) 208.5 209.1 210.5
Spiro Carbon (Cq) 32.5 - 34.0 38.9 36.6
C-O (Alpha to Oxygen) 64.0 - 66.5 (in 6-ring)N/A82.0 (in 4-ring)
CH₂ (Alpha to Spiro) 35.0 - 37.0 (in 6-ring)30.8 40.2
CH₂ (Alpha to C=O) 52.0 - 54.0 (in 4-ring)52.1 N/A (Ketone in 6-ring)

Key Diagnostic Trends:

  • The "Spiro Shift": The quaternary spiro carbon in the 7-oxa series typically resonates upfield (~33 ppm) compared to the all-carbon analog (~39 ppm) due to the gamma-effect of the oxygen atom in the 6-membered ring.

  • Oxygen Fingerprint:

    • 7-Oxa: The C-O carbons are in the 6-membered ring (THP-like), appearing at 64–67 ppm .

    • 2-Oxa: The C-O carbons are in the 4-membered ring (Oxetane-like), appearing significantly downfield at 80–82 ppm due to ring strain and direct oxygen attachment.

  • Carbonyl Position: In the common building block 7-oxaspiro[3.5]nonan-2-one, the carbonyl is in the 4-membered ring, resulting in a characteristic shift >205 ppm, distinct from cyclohexanone derivatives (typically ~210-212 ppm).[1]

Experimental Protocol: Synthesis & Characterization

To obtain high-fidelity data for this scaffold, the synthesis of the key intermediate 7-oxaspiro[3.5]nonan-2-one is the industry standard.

Protocol: Synthesis via Staudinger Ketene-Imine Cycloaddition (Adapted)

Note: This route constructs the 4-membered ring onto the pre-existing 4-tetrahydropyrone.

  • Reagents: 4-Tetrahydropyrone (Starting material), Dichloroketene (generated in situ), Zinc/Copper couple.

  • Workflow:

    • Step 1: Formation of the dichlorocyclobutanone spiro-adduct via [2+2] cycloaddition of dichloroketene with the exocyclic methylene derivative of THP.

    • Step 2: Dechlorination using Zn/HOAc to yield 7-oxaspiro[3.5]nonan-2-one .[1]

  • NMR Validation Step:

    • Dissolve 10 mg of product in 0.6 mL CDCl₃ .

    • Acquisition: Minimum 512 scans for 13C due to the quaternary spiro center's long relaxation time (

      
      ).
      
    • Delay (D1): Set to 2.0–3.0 seconds to ensure quantitative integration of the carbonyl and spiro carbons.

Diagram 2: NMR Characterization Workflow

NMRWorkflow Sample Purified Spiro Compound (>95% Purity) OneD 1D 13C NMR (Broadband Decoupled) Sample->OneD Check1 Check C-O Region 60-70 ppm vs 80+ ppm OneD->Check1 Distinguish 7-oxa vs 2-oxa Check2 Check Spiro Cq DEPT-135 Silent OneD->Check2 Confirm Quaternary Center Decision Structure Confirmation Check1->Decision Check2->Decision

Caption: Decision tree for validating spiro-ether regiochemistry using 13C NMR shifts.

References

  • Synthesis of 7-oxaspiro[3.5]nonane derivatives: Stereoselective Synthesis of Boron-Containing SP3-Rich Building Blocks. Universidad Autónoma de Madrid.[1] (2021).[1] Link

  • 7-Oxaspiro[3.5]nonane-2-carboxylic acid Data: BenchChem Product Database. 7-Oxaspiro[3.5]nonane-2-carboxylic Acid. Link

  • Spiro[3.5]nonan-2-one Data: Enantioselective Rh-Catalyzed Domino Transformations. Journal of the American Chemical Society.[1] (2010).[1] Link

  • 2-Oxaspiro[3.5]nonane Data: Multicomponent Direct Assembly of N-Heterospirocycles. Journal of Organic Chemistry. (2022).[1][4] Link

  • General 13C NMR Shifts: University of Wisconsin-Madison. 13C Chemical Shift Table. Link

Sources

Safety Operating Guide

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Logistical Guide: 7-Oxaspiro[3.5]nonane-2-sulfonyl Chloride Handling and Disposal

In drug development and synthetic organic chemistry, sulfonyl chlorides are indispensable electrophilic reagents used to synthesize sulfonamides and sulfonate esters. However, the high reactivity that makes this compound (CAS: 2411266-09-4) synthetically useful also renders it a significant laboratory hazard [4].

As an application scientist, it is critical to understand that safe disposal is not merely a regulatory requirement; it is a fundamental chemical process. This guide provides self-validating, step-by-step methodologies for the decontamination, neutralization, and disposal of this specific reagent, grounded in the mechanistic reality of sulfonyl chloride reactivity.

Hazard Profile and Mechanistic Causality

Sulfonyl chlorides are highly susceptible to nucleophilic attack. When exposed to ambient moisture or liquid water, this compound undergoes rapid, exothermic hydrolysis. This reaction cleaves the sulfur-chlorine bond, generating the corresponding oxaspiro-sulfonic acid and releasing highly corrosive hydrogen chloride (HCl) gas[2].

Because of this specific causality, water must never be used to clean up a raw spill [3]. The localized exotherm can vaporize the unreacted chemical and rapidly expand the toxic HCl gas cloud.

Table 1: Quantitative and Qualitative Hazard Summary

Hazard ParameterSpecification / CharacteristicOperational Implication
Chemical Class Sulfonyl ChlorideHighly electrophilic; reacts violently with nucleophiles (water, alcohols, amines).
Water Reactivity High (Exothermic Hydrolysis)DO NOT USE WATER for raw spill cleanup. Store under inert gas (Ar/N2) [3].
Corrosivity Severe Skin/Eye DamageMandates heavy-duty nitrile/neoprene gloves, chemical splash goggles, and face shield [1].
Inhalation Toxicity Toxic (HCl off-gassing)All handling and open-container disposal must occur within a certified chemical fume hood [2].
Waste Classification EPA RCRA Corrosive/ReactiveMust be segregated from incompatible waste streams (e.g., strong bases, oxidizers) [1].

Standard Operating Procedure: Laboratory-Scale Neutralization

For small quantities of expired, contaminated, or residual this compound, direct disposal into a waste carboy can be dangerous due to potential pressurization from HCl off-gassing. The safest approach is controlled, deliberate neutralization prior to aqueous waste segregation [1].

Causality-Driven Protocol: By utilizing a weak, dilute base (like Sodium Bicarbonate,


) in an ice bath, we provide a controlled nucleophile that hydrolyzes the sulfonyl chloride while simultaneously neutralizing the resulting HCl and sulfonic acid. The ice bath acts as a heat sink to control the exotherm.

Step-by-Step Methodology:

  • Preparation: In a certified fume hood, equip a wide-mouth borosilicate glass beaker with a magnetic stir bar.

  • Base Solution: Prepare a 5% to 10% (w/v) aqueous solution of Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (1M NaOH) [1]. Ensure the volume of the base solution is at least 10 times the volume of the sulfonyl chloride to be neutralized.
    
  • Thermal Control: Submerge the beaker in an ice-water bath. Begin stirring.

  • Controlled Addition: Using a glass pipette or addition funnel, slowly add the this compound dropwise to the stirring basic solution [1].

    • Self-Validating Check: You will observe effervescence (

      
       release if using bicarbonate) and a localized temperature spike. Wait for effervescence to subside before adding the next drop.
      
  • pH Monitoring: Once the addition is complete, allow the mixture to stir for 30 minutes. Test the solution with pH paper.

    • Self-Validating Check: The pH must remain basic (pH > 8). If the solution has turned acidic, the base has been depleted. Add additional solid

      
       until basicity is restored, proving the complete neutralization of the generated acids.
      
  • Final Disposal: Once fully neutralized and at room temperature, the resulting aqueous solution containing the inert sulfonate salt can be safely transferred to a properly labeled aqueous hazardous waste carboy [1].

Spill Response and Containment Workflow

In the event of an accidental release, the immediate logistical priority is containment without introducing incompatible agents (like water or combustible sawdust) [1][3].

SpillResponse Start Spill Detected: This compound Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50 mL) Contained in Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major PPE Verify PPE (Neoprene Gloves, Face Shield) Minor->PPE Evacuate Evacuate Laboratory & Contact EHS/Hazmat Major->Evacuate Absorb Cover completely with Dry Sand, Earth, or Soda Ash (DO NOT USE WATER) PPE->Absorb Collect Sweep using Non-Sparking Tools into HDPE Container Absorb->Collect Dispose Seal, Label as Hazardous Waste, & Request EHS Pickup Collect->Dispose

Figure 1: Decision matrix and operational workflow for sulfonyl chloride spill containment.

Spill Cleanup Procedure (Minor Spills):

  • Isolate: Stop operations and ensure the fume hood sash is lowered to an appropriate working height to maximize exhaust velocity.

  • Absorb: Liberally cover the spilled this compound with an inert, dry absorbent material such as dry sand, diatomaceous earth, or vermiculite [1][3]. Never use combustible materials like paper towels or sawdust, as the acidic/oxidizing nature of the chemical can cause ignition.

  • Neutralize in situ (Optional): If available, dry soda ash (

    
    ) or dry lime can be mixed with the sand to help neutralize the material as it is absorbed [3].
    
  • Collect: Use a plastic or chemical-resistant brush and dustpan to scoop the absorbed mixture.

  • Containerize: Place the waste into a high-density polyethylene (HDPE) container with a secure lid. Do not tightly seal immediately if there is a risk of ongoing gas generation; allow it to vent in the hood for 24 hours before final sealing[2].

  • Manifesting: Label the container explicitly with the chemical name, "Corrosive," "Water-Reactive," and the date. Transfer to your facility's authorized hazardous waste accumulation area.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]

Personal protective equipment for handling 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride Audience: Drug Discovery Researchers, Process Chemists, and HSE Managers.

Executive Safety Summary: The "Why" Behind the Protocol

This compound (CAS: 2411266-09-4) is a specialized building block used in medicinal chemistry. While specific toxicological data for this spiro-cyclic derivative is limited, its functional classification as a sulfonyl chloride (


)  dictates its safety profile.

The Core Hazard Triad:

  • Corrosivity: Upon contact with skin or mucous membranes, it reacts with tissue moisture to generate hydrochloric acid (HCl) and the corresponding sulfonic acid, causing immediate, deep chemical burns.

  • Lachrymator Potential: Like benzenesulfonyl chloride, this compound likely releases irritating vapors that cause severe eye tearing and respiratory distress.

  • Pressure Build-up: Spontaneous hydrolysis in storage can pressurize containers with HCl gas. Opening an old or improperly stored bottle is a kinetic projectile hazard.

Operational Directive: Treat this compound as a moisture-sensitive corrosive . All handling must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

This system is designed to create redundant barriers between the operator and the chemical.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield®)Sulfonyl chlorides can permeate standard latex rapidly. Double nitrile provides a breakthrough buffer. Laminate gloves are required if the compound is dissolved in penetrating solvents like DCM or THF.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Optional: Face ShieldSafety glasses are insufficient. Vapors can bypass side shields. A face shield is mandatory during quenching/disposal due to exotherm risks.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Contingency: Full-face respirator with Acid Gas/Organic Vapor (AG/OV) cartridgesPrimary containment is engineering control (Hood). Respiratory gear is for spill cleanup outside the hood only.
Body Lab Coat (Poly/Cotton or Nomex) + Chemical Apron Standard lab coats absorb liquids. A rubberized or Tyvek® apron prevents "soak-through" burns during liquid transfer.

Operational Protocol: Safe Handling & Synthesis

A. Storage & Receipt
  • Cold Chain: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Moisture ingress degrades the reagent and pressurizes the vial.

  • Vessel Check: Before opening, visually inspect the septum/cap. If the septum is domed, the bottle is pressurized. Vent with a needle in a fume hood before fully opening.

B. Weighing & Transfer (The "Dry Zone" Technique)
  • Step 1: Pre-weigh a dry reaction flask with a stir bar and septum.

  • Step 2: Move the reagent bottle and flask into the fume hood.

  • Step 3: Flush the flask with Nitrogen.

  • Step 4: Rapidly transfer the solid/oil using a wide-bore syringe (if liquid) or a dedicated spatula. Do not use paper weighing boats; the compound may stick or degrade.

  • Step 5: Immediately reseal the reagent bottle with Parafilm to prevent atmospheric hydrolysis.

C. Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, Acetonitrile). Water presence will consume the reagent and generate HCl.

  • Base Trap: If the reaction generates acid, use a scavenger base (e.g., Triethylamine, DIPEA) or vent the reaction through a scrubber (NaOH solution) to neutralize evolved HCl gas.

Disposal & Decontamination Workflow

Critical Warning: Never dispose of unquenched sulfonyl chlorides directly into solvent waste drums. The delayed hydrolysis can cause waste drums to pressurize and explode.

Quenching Protocol (The "Ice-Base" Method)
  • Prepare: A 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution in a large beaker. Add crushed ice to cool to 0°C.
  • Dilute: Dissolve the waste sulfonyl chloride in a non-reactive solvent (e.g., Toluene or DCM).

  • Add: Slowly add the organic solution to the stirring basic ice slurry.

  • Monitor: Watch for bubbling (

    
     release) or heat.
    
  • Test: Check pH. It must remain basic (pH > 9).

  • Discard: Once the organic layer is confirmed free of active chloride (TLC/GC check if unsure), separate layers. Aqueous goes to basic waste; organic goes to halogenated waste.

Visual Logic: Emergency Response & Disposal

The following diagram outlines the decision logic for spills and routine disposal, ensuring no pressurized waste containers are created.

G Start Event: Exposure or Waste Generation Spill Spill Detected? Start->Spill Disposal Routine Waste Disposal Start->Disposal Evacuate 1. Evacuate Area 2. Alert Safety Officer Spill->Evacuate Large Spill (>10mL) PPE_Don Don Full PPE: (Goggles, Double Gloves, Apron) Spill->PPE_Don Small Spill (<10mL) Absorb Cover with Dry Sand/Vermiculite (DO NOT use paper/combustibles) PPE_Don->Absorb Scoop Scoop into Pail Treat as Haz Waste Absorb->Scoop Quench Quench Required? (Active R-SO2Cl present) Disposal->Quench IceBath Prepare Ice Bath: 10% Na2CO3 or NaOH Quench->IceBath Yes (Prevent Explosion) FinalWaste Separate Layers: Org -> Halogenated Waste Aq -> Basic Waste Quench->FinalWaste No (Already Quenched) SlowAdd Slow Addition: Add R-SO2Cl solution to Base IceBath->SlowAdd CheckPH Check pH > 9 Wait 30 mins SlowAdd->CheckPH CheckPH->FinalWaste

Caption: Decision logic for managing spills and neutralizing reactive sulfonyl chloride waste to prevent container pressurization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.